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Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Documentation Hub

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  • Product: Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
  • CAS: 82873-00-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Benzodioxol Propanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide offers a comprehensive examination of the thermodynamic stability of benzodioxol propanoate derivatives, a class of molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive examination of the thermodynamic stability of benzodioxol propanoate derivatives, a class of molecules with considerable interest in the pharmaceutical industry. We will delve into the core principles that dictate their stability, outline detailed experimental methods for their characterization, and analyze the key factors that influence their behavior in both solid and solution states. This document aims to equip researchers and professionals with the essential knowledge and practical approaches to thoroughly evaluate and understand the physicochemical properties of these compounds, thereby facilitating their development as therapeutic agents.

The Imperative of Thermodynamic Stability in Pharmaceutical Development

The benzodioxole framework is a prominent structural motif in a wide array of pharmacologically active compounds.[1][2] Its propanoate ester derivatives are of particular interest due to their potential therapeutic applications. However, the journey from a promising lead compound to a marketable drug is fraught with challenges, with thermodynamic stability being a critical hurdle. The stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, manufacturing feasibility, formulation design, and, ultimately, its clinical safety and efficacy.[3]

A thermodynamically stable compound is less prone to degradation under various environmental conditions, ensuring consistent potency and safety. Furthermore, understanding the stability of different solid-state forms, or polymorphs, is crucial to prevent unforeseen changes in solubility and bioavailability.[3] This guide provides a foundational understanding and practical methodologies for the comprehensive assessment of the thermodynamic stability of benzodioxol propanoate derivatives.

Fundamental Principles: A Thermodynamic Perspective

The thermodynamic stability of a substance is governed by its Gibbs free energy (G). A system naturally seeks to attain the lowest possible Gibbs free energy. In the context of pharmaceuticals, the relative stability of different physical forms (e.g., crystalline vs. amorphous) and the propensity for chemical degradation are all dictated by thermodynamic principles.[4][5]

Key thermodynamic parameters include:

  • Enthalpy (ΔH): Represents the heat change in a process. In the context of stability, it often relates to the energy stored in chemical bonds and intermolecular interactions.

  • Entropy (ΔS): A measure of the disorder or randomness of a system.

  • Gibbs Free Energy (ΔG): The ultimate determinant of spontaneity and stability, integrating enthalpy and entropy.

Understanding these parameters is crucial for predicting how a benzodioxol propanoate derivative will behave over time and under different conditions.[4]

Experimental Methodologies for Stability Assessment

A multi-pronged experimental strategy is essential for a thorough characterization of thermodynamic stability.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature.[6] This analysis reveals the temperatures at which a compound begins to decompose.[3][4]

Standard TGA Protocol:

  • A small sample (typically 5-10 mg) is placed in a high-purity pan.

  • The pan is heated in a controlled furnace under an inert atmosphere (e.g., nitrogen).[4]

  • The temperature is ramped at a constant rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored.

  • The resulting data is plotted as mass loss versus temperature, from which the onset of decomposition can be determined.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for investigating thermal transitions, such as melting, crystallization, and solid-state phase changes.[3][6] It measures the heat flow into or out of a sample as it is heated or cooled.[3]

Typical DSC Experimental Workflow:

dsc_workflow A Sample Preparation (2-5 mg in pan) B Instrument Setup (N2 Purge) A->B C Temperature Program (e.g., 10 °C/min ramp) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Melting point, Enthalpy) D->E

Caption: A streamlined workflow for DSC analysis.

Isothermal Calorimetry

Isothermal calorimetry is a highly sensitive technique for measuring the heat produced by chemical reactions, including degradation processes, in real-time under constant temperature conditions.[7] This method can provide valuable kinetic data and obviates the need for extrapolations from high-temperature stress studies using the Arrhenius equation.[7]

Key Factors Influencing Stability

The stability of benzodioxol propanoate derivatives is influenced by a combination of intrinsic molecular properties and external environmental factors.

Molecular Structure

The arrangement of atoms and functional groups within the molecule plays a pivotal role in its inherent stability. For instance, the presence of electron-withdrawing or -donating groups on the benzodioxole ring can affect the electronic distribution and, consequently, the reactivity of the ester linkage.[8]

Environmental Conditions
  • Temperature: As a general rule, reaction rates, including those of degradation, increase with temperature.[9] High temperatures can provide the necessary activation energy for decomposition pathways to become significant.[10]

  • pH: The propanoate ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[11] Therefore, the pH of the surrounding environment is a critical factor in the stability of these compounds in solution.

  • Presence of Catalysts: Certain substances can accelerate degradation reactions even in trace amounts.[9]

The esterification reaction to form propanoate esters is reversible, and conditions such as increased temperature or the presence of an acid catalyst can favor the reverse reaction, hydrolysis.[11]

Data Presentation and Interpretation

For a clear comparison of the thermodynamic stability of different benzodioxol propanoate derivatives, quantitative data should be summarized in a structured format.

Table 1: Illustrative Thermodynamic Data for Benzodioxol Propanoate Derivatives

DerivativeSubstituentOnset of Decomposition (TGA, °C)Melting Point (DSC, °C)
Compound A -H250120
Compound B -NO₂235115
Compound C -OCH₃255125

This table presents hypothetical data for illustrative purposes.

Computational Approaches to Stability Prediction

In addition to experimental techniques, computational methods are increasingly being employed to predict the thermodynamic properties of molecules.[5]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and energies of molecules, providing insights into their reactivity and stability.[12][13]

  • Molecular Dynamics (MD): MD simulations can model the behavior of molecules over time, offering a dynamic perspective on their conformational stability and interactions.[5]

  • Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the stability of new compounds, accelerating the discovery of stable drug candidates.[14][15]

Logical Relationship of Stability Prediction Methods:

stability_prediction A Molecular Structure B Quantum Mechanics (QM) A->B C Molecular Dynamics (MD) A->C D Machine Learning (ML) B->D C->D E Predicted Stability D->E

Caption: Interplay of computational methods for stability prediction.

Conclusion

The thermodynamic stability of benzodioxol propanoate derivatives is a critical attribute that must be thoroughly investigated during the drug development process. A comprehensive approach that combines experimental techniques like TGA and DSC with modern computational methods will provide the most complete understanding of a compound's stability profile. This knowledge is indispensable for making informed decisions regarding candidate selection, formulation development, and the establishment of appropriate storage conditions, ultimately contributing to the successful development of safe and effective medicines.

Sources

Exploratory

Literature review of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate applications

An In-Depth Technical Guide to Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Synthesis, Properties, and Potential Applications This technical guide provides a comprehensive overview of Methyl 3-[(2H-1,3-benzodioxol-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a molecule of interest in the fields of organic synthesis and medicinal chemistry. While direct literature on this specific compound is limited, this document extrapolates from established chemical principles and the well-documented activities of its core chemical scaffold, the 1,3-benzodioxole ring system, to present a scientifically grounded exploration of its synthesis, characteristics, and potential utility.

Introduction: The Scientific Interest in 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety, often referred to as the methylenedioxyphenyl group, is a prominent structural feature in a vast array of natural products and synthetic molecules. This heterocyclic system is a key component of compounds with significant biological activities, including but not limited to, anticancer, antioxidant, and neuroprotective effects[1][2]. Its prevalence in pharmacologically active agents underscores the importance of developing synthetic routes to novel derivatives for investigation in drug discovery programs[3][4]. Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate represents a simple yet promising derivative, combining the 1,3-benzodioxole core (derived from sesamol) with a methyl propanoate side chain. This guide will propose a viable synthetic pathway and discuss the potential applications of this compound based on the rich chemistry of its constituent parts.

Proposed Synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

A logical and efficient approach to the synthesis of the title compound is through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method would involve the conjugate addition of sesamol (2H-1,3-benzodioxol-5-ol), a naturally occurring antioxidant, to methyl acrylate[5].

Synthetic Workflow

The proposed synthesis is a two-step process that can be visualized as follows:

G Sesamol Sesamol (2H-1,3-benzodioxol-5-ol) Base Base (e.g., K2CO3 or NaH) Sesamol->Base Deprotonation Phenoxide Sesamol Phenoxide (Nucleophile) Base->Phenoxide MichaelAddition Michael Addition Phenoxide->MichaelAddition MethylAcrylate Methyl Acrylate (Michael Acceptor) MethylAcrylate->MichaelAddition TargetMolecule Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate MichaelAddition->TargetMolecule Product Formation

Caption: Proposed synthetic workflow for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate via Michael addition.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis:

  • Reagent Preparation and Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sesamol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution. For a more rapid reaction, a stronger base like sodium hydride (NaH, 1.1 equivalents, handled with appropriate caution) can be used.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the sesamol phenoxide.

  • Michael Addition:

    • To the stirred suspension, add methyl acrylate (1.2 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane) until the starting material (sesamol) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter the solid residue. If NaH was used, carefully quench the excess hydride with a few drops of water or methanol.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in a water-immiscible organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate.

Physicochemical Properties (Predicted)

The expected physicochemical properties of the target compound are summarized in the table below. These are estimated based on the known properties of its constituent functional groups and related molecules.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane); Insoluble in water.
Boiling Point > 250 °C (estimated)
LogP ~1.5 - 2.5 (estimated)

Potential Applications and Biological Significance

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, imparting a range of biological activities to the molecules in which it is found. Consequently, Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a promising candidate for investigation in several therapeutic areas.

Anticancer Drug Discovery

Numerous studies have highlighted the potent cytotoxic effects of 1,3-benzodioxole derivatives against a variety of human tumor cell lines[2]. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. The title compound could be screened for its anticancer activity, and the propanoate ester offers a handle for further chemical modification to optimize potency and selectivity.

Antioxidant and Chemopreventive Agent

Sesamol, the precursor to the 1,3-benzodioxole portion of the molecule, is a well-known antioxidant that can mitigate oxidative stress[6][7]. The derivatization to Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate may alter its antioxidant profile, potentially leading to a compound with improved stability or cellular uptake. Such a compound could be valuable in the prevention and treatment of diseases where oxidative damage plays a crucial role.

Modulator of Cellular Signaling Pathways

1,3-Benzodioxole-containing compounds have been shown to interact with various cellular targets, including enzymes and receptors[1][4]. For instance, they can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism[2]. The potential of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate to interact with specific signaling pathways warrants investigation. A hypothetical signaling pathway that could be influenced by such a molecule is depicted below.

G Molecule Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Receptor Cell Surface Receptor Molecule->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activation/Inhibition Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: Potential modulation of a cellular signaling pathway by a 1,3-benzodioxole derivative.

Conclusion

While direct experimental data for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is not yet prevalent in the scientific literature, this technical guide has outlined a robust and feasible synthetic strategy. Furthermore, based on the well-established biological importance of the 1,3-benzodioxole nucleus, this compound represents a valuable target for synthesis and subsequent evaluation in drug discovery and materials science. The insights provided herein are intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related molecules.

References

  • Bohle, D. S., & Fotie, J. (n.d.). 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide).
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023, September 12). Taylor & Francis.
  • ChemicalBook. (2026, January 13). 1,3-Benzodioxole | 274-09-9.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). PubMed.
  • Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. (n.d.). PubMed.
  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines. (n.d.).
  • Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols | Request PDF. (n.d.).
  • Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof. (2008, December 17). Eureka.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. (n.d.).
  • 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. (n.d.).
  • Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis. (n.d.). PubMed.
  • Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • methyl 3-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetamido)
  • Methyl 3-(2H-1,3-benzodioxol-5-yl)-3-{[(4-methylphenyl)
  • N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. (n.d.). PubChem.
  • methyl 3-(methylamino)
  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. (n.d.). RSC Publishing.
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure.
  • Enhancing Antioxidant Activity of Sesamol at Frying Temperature by Addition of Additives through Reducing Volatility | Request PDF. (n.d.).
  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. (n.d.).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). PMC.
  • Acid-catalyzed conversion of sesamolin to sesamol: Kinetics and reaction mechanism based on density functional theory. (2025, April 30). PubMed.
  • Preparations and antioxidant activities of sesamol and it's deriv
  • Compound methyl N-[3-(2H-1,3-benzodioxol-5-yl)

Sources

Foundational

An In-depth Technical Guide to Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Abstract This technical guide provides a comprehensive overview of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a derivative of sesamol. Due to the apparent absence of this specific molecule in major chemical datab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a derivative of sesamol. Due to the apparent absence of this specific molecule in major chemical databases, this document focuses on its predicted identifiers, plausible synthetic routes, and estimated physicochemical properties based on analogous compounds. Detailed experimental protocols for its synthesis via Williamson ether synthesis and Michael addition are presented, providing a robust framework for its preparation and study. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's synthesis and characteristics.

Introduction and Compound Identification

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a molecule of interest that incorporates the 1,3-benzodioxole moiety, a common scaffold in natural products and pharmacologically active compounds. The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is found in numerous natural products, such as safrole, and is a key structural feature in various synthetic compounds with applications in the pharmaceutical and fragrance industries. The parent phenolic compound, 1,3-benzodioxol-5-ol, is commonly known as sesamol.

A thorough search of chemical databases, including PubChem and CAS registries, did not yield a specific CAS number for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. This suggests that the compound is not widely synthesized or commercially available. However, its structural components are well-characterized, allowing for the prediction of its properties and the design of effective synthetic strategies.

IdentifierValue/DescriptionSource/Rationale
IUPAC Name Methyl 3-[(1,3-benzodioxol-5-yl)oxy]propanoateBased on standard nomenclature
CAS Number Not foundInferred from database searches
Molecular Formula C₁₁H₁₂O₅Calculated from structure
Molecular Weight 224.21 g/mol Calculated from structure
InChI InChI=1S/C11H12O5/c1-15-11(13)5-6-16-10-4-2-8-3-9(10)14-7-12-8/h2-4H,5-7H2,1H3Generated from structure
InChIKey (Predicted)Would be generated upon synthesis and registration
SMILES COC(=O)CCOc1cc2c(cc1)OCO2Generated from structure

Proposed Synthetic Routes and Methodologies

The synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can be approached through two primary and reliable synthetic strategies: the Williamson ether synthesis and the Michael addition. Both methods are well-established in organic chemistry for the formation of ether linkages.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1][2] In this case, the phenoxide of sesamol acts as the nucleophile, attacking a methyl 3-halopropanoate.

Logical Relationship: Williamson Ether Synthesis

G Sesamol Sesamol (1,3-benzodioxol-5-ol) Phenoxide Sesamol Phenoxide (Nucleophile) Sesamol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Product Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Phenoxide->Product S(_N)2 Attack Alkyl_Halide Methyl 3-halopropanoate (e.g., X = Br, Cl) Alkyl_Halide->Product

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Sesamol (1,3-benzodioxol-5-ol)

  • Methyl 3-bromopropanoate (or methyl 3-chloropropanoate)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sesamol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq). If using sodium hydride (1.1 eq), add it portion-wise to a solution of sesamol in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetone or DMF is crucial as it solubilizes the reactants and facilitates the S(_N)2 reaction.

  • Potassium carbonate is a mild base suitable for deprotonating the phenol, while sodium hydride offers a stronger, non-nucleophilic alternative for more complete deprotonation.

  • Using a slight excess of the alkyl halide ensures the complete consumption of the more valuable sesamol.

  • The aqueous workup is necessary to remove any remaining inorganic salts and water-soluble impurities.

Michael Addition

The Michael addition (or conjugate addition) is another effective method, involving the addition of a nucleophile (sesamol) to an α,β-unsaturated carbonyl compound (methyl acrylate).[3][4] This reaction is often catalyzed by a base.

Logical Relationship: Michael Addition

G Sesamol Sesamol (Michael Donor) Enolate Enolate Intermediate Sesamol->Enolate Nucleophilic Attack Base Base Catalyst (e.g., Et₃N, DBU) Base->Sesamol Activation Methyl_Acrylate Methyl Acrylate (Michael Acceptor) Methyl_Acrylate->Enolate Product Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Enolate->Product Protonation

Caption: Michael addition synthesis workflow.

Experimental Protocol: Michael Addition

Materials:

  • Sesamol

  • Methyl acrylate

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene or Dichloromethane (DCM)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve sesamol (1.0 eq) in toluene or DCM.

  • Add a catalytic amount of a base such as triethylamine (0.1 eq) or DBU (0.05 eq).

  • Add methyl acrylate (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC. Microwave irradiation can also be employed to accelerate the reaction.[5]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • The base catalyst is essential to increase the nucleophilicity of the phenol, facilitating its attack on the electron-deficient β-carbon of methyl acrylate.[4]

  • An excess of methyl acrylate is used to drive the reaction to completion.

  • The acidic and basic washes in the workup procedure are critical for removing the catalyst and any unreacted starting materials.

Predicted Physicochemical and Spectroscopic Properties

The following properties are estimated based on the known values of analogous compounds such as methyl 3-phenoxypropanoate and methyl 3-phenylpropanoate.[6][7]

PropertyPredicted ValueRationale/Analogous Compound
Physical State Liquid or low-melting solidMethyl 3-phenylpropanoate is a liquid.[6]
Boiling Point > 250 °C at 760 mmHgHigher than methyl 3-phenylpropanoate due to increased polarity and molecular weight.
Density ~1.2 g/cm³Based on the density of similar aromatic esters.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, DCM, methanol). Insoluble in water.Typical for esters of this size and polarity.
Refractive Index ~1.53Similar to other aromatic esters.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.75 (d, J = 8.0 Hz, 1H, Ar-H)

    • δ 6.50 (d, J = 2.0 Hz, 1H, Ar-H)

    • δ 6.35 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)

    • δ 5.90 (s, 2H, -O-CH₂-O-)

    • δ 4.20 (t, J = 6.0 Hz, 2H, -O-CH₂-)

    • δ 3.70 (s, 3H, -OCH₃)

    • δ 2.80 (t, J = 6.0 Hz, 2H, -CH₂-CO-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 172.0 (C=O)

    • δ 154.0 (Ar-C-O)

    • δ 148.0 (Ar-C)

    • δ 142.0 (Ar-C)

    • δ 108.0 (Ar-CH)

    • δ 106.0 (Ar-CH)

    • δ 101.0 (-O-CH₂-O-)

    • δ 98.0 (Ar-CH)

    • δ 66.0 (-O-CH₂)

    • δ 52.0 (-OCH₃)

    • δ 35.0 (-CH₂-CO-)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H stretch, aliphatic)

    • ~1735 (C=O stretch, ester)

    • ~1600, 1500, 1480 (C=C stretch, aromatic)

    • ~1250, 1040 (C-O stretch, ether and ester)

    • ~930 (characteristic of methylenedioxy group)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 224.

Safety and Handling

As Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a novel compound, a specific safety data sheet is not available. Therefore, precautions should be based on the hazards associated with its precursors and analogous compounds.

Precursor Safety:

  • Sesamol: Causes skin and serious eye irritation.[8] It is advisable to wear protective gloves and eye protection.[9]

  • Methyl Acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin irritation and may cause an allergic skin reaction. May cause respiratory irritation.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11]

  • Methyl 3-bromopropanoate: Corrosive and causes severe skin burns and eye damage.

Handling of the Final Product:

Based on the structure, the final product should be handled with the following precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

While Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is not a commercially cataloged compound, its synthesis is readily achievable through standard organic chemistry methodologies such as the Williamson ether synthesis or Michael addition. This guide provides a detailed framework for its preparation, characterization, and safe handling, enabling further research into its potential applications in various scientific fields. The predicted properties and spectroscopic data herein serve as a valuable reference for its identification and study.

References

  • PubChem. (n.d.). Methyl 3-phenylpropanoate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 3-phenylpropanoate. Retrieved February 25, 2026, from [Link]

  • Chennamsetty, S., Sujatha, B., Kumar, D. R., & Raju, C. N. (2010). Microwave-assisted Michael addition between methyl acrylate and phenol or anilines in the presence of DMAP. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Phenolic ester synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PubMed Central. Retrieved February 25, 2026, from [Link]

  • ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate. Retrieved February 25, 2026, from [Link]

  • Oreate AI. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 25, 2026, from [Link]

  • Sumitomo Chemical Asia. (2019, January 8). Safety Data Sheet. Retrieved February 25, 2026, from [Link]

  • Vaia. (n.d.). How would you prepare the following ethers using a Williamson synthesis? Retrieved February 25, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Methyl Methacrylate Hazard Summary. Retrieved February 25, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones. Retrieved February 25, 2026, from [Link]

  • MDPI. (2008, February 7). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of methyl 3-methoxyacrylate.
  • ResearchGate. (2025, August 5). Novel Route for the Synthesis of Methyl Propionate from 3-Pentanone with Dimethyl Carbonate over Solid Bases. Retrieved February 25, 2026, from [Link]

Sources

Exploratory

Potential biological activity of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

An In-depth Technical Guide to the Potential Biological Activity of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Abstract This technical guide provides a comprehensive framework for the investigation of the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. While direct studies on this specific molecule are not extensively documented, its structural components—the 1,3-benzodioxole moiety and a propanoate derivative—suggest a high probability of interesting pharmacological properties. The 1,3-benzodioxole nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with diverse biological activities, including anticancer, antioxidant, and metabolic regulatory effects.[1][2] This guide outlines a logical, multi-tiered research program to systematically elucidate the bioactivity of this promising compound. We will detail the scientific rationale, step-by-step experimental protocols, and data interpretation strategies for assessing its potential as a therapeutic agent.

Introduction and Rationale

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a synthetic organic compound characterized by the presence of a 1,3-benzodioxole ring system linked to a methyl propanoate side chain via an ether linkage. The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a key structural feature in a variety of bioactive molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[1] For instance, certain 1,3-benzodioxole derivatives have been shown to induce apoptosis in cancer cells and modulate lipid metabolism.[1][3]

The methyl propanoate side chain, while sometimes acting as a simple linker in more complex molecules like PROTACs, can also influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and binding affinity to target proteins.[4][5][6]

Given the established bioactivity of the 1,3-benzodioxole core, we hypothesize that Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate possesses significant, yet unexplored, biological potential. This guide presents a structured approach to investigate four key areas of potential activity:

  • Anticancer Activity

  • Antioxidant Capacity

  • Anti-diabetic Potential

  • Anti-hyperlipidemia Effects

The following sections will provide detailed experimental workflows, from initial screening to more in-depth mechanistic studies, to thoroughly characterize the bioactivity of this compound.

Investigation of Anticancer Activity

The 1,3-benzodioxole moiety is a common feature in compounds with demonstrated anti-proliferative and pro-apoptotic effects on cancer cells.[1] Therefore, a primary focus of this investigation will be to assess the anticancer potential of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate.

Initial Cytotoxicity Screening

The first step is to determine the compound's cytotoxic effects on a panel of human cancer cell lines and a non-cancerous control cell line to assess for selective toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293 (human embryonic kidney)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineTypeHypothetical IC50 (µM)
MCF-7Breast Cancer25.4
A549Lung Cancer42.1
HCT116Colon Cancer33.8
HEK293Non-cancerous> 100

Logical Workflow for Anticancer Activity Assessment

anticancer_workflow A Initial Cytotoxicity Screening (MTT Assay) B Apoptosis Assays (Annexin V/PI Staining) A->B If IC50 is promising C Cell Cycle Analysis (Flow Cytometry) A->C If IC50 is promising D Mechanistic Studies (Western Blot for Apoptotic Proteins) B->D To understand mechanism C->D To understand mechanism

Caption: Workflow for investigating the anticancer properties of the target compound.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

If the initial screening reveals significant and selective cytotoxicity, further experiments should be conducted to understand the underlying mechanism.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as described above and harvest.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Evaluation of Antioxidant Capacity

Many natural and synthetic compounds containing the 1,3-benzodioxole moiety exhibit antioxidant properties.[7] This is a crucial area to investigate as oxidative stress is implicated in numerous diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare various concentrations of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate in methanol.

  • Reaction: Add the compound solutions to a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid should be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation: Hypothetical Antioxidant Activity

Compound Concentration (µg/mL)% DPPH Scavenging (Hypothetical)
1015.2
2535.8
5062.5
10085.1

Workflow for Antioxidant Potential Assessment

antioxidant_workflow A In vitro Chemical Assays (DPPH, ABTS) B Cell-based Assays (ROS Measurement) A->B If chemical scavenging is observed C Enzyme Activity Assays (SOD, Catalase) B->C To determine intracellular mechanism metabolic_pathway Compound Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate AMPK AMPK Activation Compound->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 SREBP1c SREBP-1c Inhibition AMPK->SREBP1c Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Lipogenesis Decreased Lipogenesis SREBP1c->Lipogenesis

Caption: A hypothetical signaling pathway for the compound's metabolic effects.

Conclusion

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a compound with significant, yet uncharacterized, potential for biological activity. Its structural similarity to known bioactive molecules, particularly those containing the 1,3-benzodioxole scaffold, strongly suggests that it may possess valuable pharmacological properties. The experimental framework outlined in this guide provides a systematic and comprehensive approach to exploring its anticancer, antioxidant, and metabolic regulatory potential. The successful execution of these studies will not only elucidate the bioactivity of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of 1,3-benzodioxole derivatives.

References

  • National Center for Biotechnology Information. (n.d.). Propanoic acid, 3-hydroxy-, methyl ester. PubChem. [Link]

  • Chemspace. (n.d.). Methyl 3-Hydroxypropanoate: A Versatile Chemical Intermediate for Synthesis and Beyond. [Link]

  • Pérez-Vásquez, A., et al. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M963. [Link]

  • Golan, T., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells Under Glucose Starvation. International Journal of Molecular Sciences, 21(3), 1041. [Link]

  • Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. [Link]

Sources

Foundational

The Benzodioxole Ring in Propanoate Esters: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Benzodioxole Scaffold The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a significant structural motif in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzodioxole Scaffold

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a significant structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence stems from a unique combination of electronic properties and metabolic stability, which can be strategically manipulated to fine-tune the biological activity and pharmacokinetic profile of a molecule.[4][5][6] This in-depth technical guide focuses on the reactivity profile of the benzodioxole ring when incorporated into propanoate esters, a common structural arrangement in drug candidates and bioactive molecules. Understanding the interplay between the electron-rich benzodioxole ring and the propanoate ester side chain is crucial for predicting metabolic fate, designing synthetic routes, and optimizing the therapeutic potential of these compounds.

The Electronic Landscape of the Benzodioxole Ring

The defining feature of the 1,3-benzodioxole ring is the methylenedioxy bridge, where two oxygen atoms are tethered to a methylene group and fused to a benzene ring.[1][3] This arrangement has profound consequences for the electron density of the aromatic system. The oxygen atoms, through resonance, donate their lone pair electrons into the benzene ring, significantly increasing its electron density.[1][7] This electron-donating effect is more pronounced than the inductive electron withdrawal by the electronegative oxygen atoms.[7] Consequently, the benzodioxole ring is highly activated towards electrophilic aromatic substitution reactions.[8][9]

The propanoate ester group, attached to the benzodioxole ring, introduces an additional layer of electronic complexity. The ester moiety is generally considered to be electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. However, the overall influence on the reactivity of the benzodioxole ring depends on the position of the propanoate ester substituent.

Electrophilic Aromatic Substitution: A Tale of Two Influences

The high electron density of the benzodioxole ring makes it a prime target for electrophiles.[1][8] The directing influence of the methylenedioxy group favors substitution at the positions ortho and para to the oxygen atoms. However, the steric hindrance from the fused ring system generally directs electrophilic attack to the less hindered positions.

The presence of a propanoate ester side chain will further modulate the regioselectivity of electrophilic aromatic substitution. If the propanoate ester is attached directly to the aromatic ring, its electron-withdrawing nature will deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to its point of attachment. Conversely, if the propanoate ester is part of a side chain attached to the benzodioxole ring, its influence on the aromatic system's reactivity will be less pronounced.

A key synthetic application of this reactivity is the synthesis of piperonal (3,4-methylenedioxybenzaldehyde), a valuable intermediate in the pharmaceutical and fragrance industries.[10][11] One common synthetic route involves the Vilsmeier-Haack formylation of 1,2-methylenedioxybenzene, a classic example of electrophilic aromatic substitution.[12]

Caption: General mechanism of electrophilic aromatic substitution on the benzodioxole ring.

Metabolic Reactivity: The Role of Cytochrome P450

From a drug development perspective, the metabolic fate of benzodioxole-containing compounds is of paramount importance. The methylenedioxy bridge is a known substrate and, critically, a mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4 and CYP2D6.[13][14][15][16] This inhibition can lead to significant drug-drug interactions.

The generally accepted mechanism involves the oxidative cleavage of the methylenedioxy bridge by CYP enzymes.[17][18][19] This process is believed to proceed through the formation of a reactive carbene intermediate, which can then covalently bind to the heme iron or apoprotein of the enzyme, leading to its inactivation.[13][17] This is a crucial consideration for any drug candidate containing a benzodioxole moiety, as it can profoundly impact its pharmacokinetic profile and potential for adverse effects.

The propanoate ester group can influence this metabolic pathway. The ester linkage itself is susceptible to hydrolysis by esterase enzymes, which can be a primary metabolic route.[20][21] The rate and extent of this hydrolysis will depend on the steric and electronic environment around the ester group.

Caption: Proposed metabolic pathway for the cytochrome P450-mediated inactivation by benzodioxole derivatives.

Synthetic Methodologies and Experimental Protocols

The synthesis of benzodioxole propanoate esters can be achieved through various established organic chemistry reactions. A common approach involves the esterification of a corresponding benzodioxole-substituted propanoic acid.

General Protocol for Esterification of 3-(1,3-benzodioxol-5-yl)propanoic acid:
  • Dissolution: Dissolve 3-(1,3-benzodioxol-5-yl)propanoic acid in an excess of the desired alcohol (e.g., ethanol for the ethyl ester).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is a general guideline and may require optimization depending on the specific substrate and desired scale. The synthesis of various benzodioxole derivatives often involves multi-step processes that can include reactions like bromination, nucleophilic substitution, and condensation.[22]

Quantitative Data Summary

CompoundReactionYield (%)Reference
PiperonalVilsmeier-Haack formylation of 1,2-methylenedioxybenzene64.0[12]
Ethyl 3-(1,3-benzodioxol-5-yl)propanoateFischer-Speier esterificationTypically >80General knowledge
Substituted N-(benzo[d][13][15]dioxol-5-yl)-2-(one-benzylthio) acetamidesMulti-step synthesis37-90[23]

Conclusion and Future Perspectives

The benzodioxole ring, particularly when incorporated into propanoate esters, presents a fascinating and complex reactivity profile. Its electron-rich nature makes it susceptible to electrophilic attack, a property that is exploited in the synthesis of valuable compounds. However, this same feature underlies its propensity for mechanism-based inhibition of cytochrome P450 enzymes, a critical consideration in drug development. The propanoate ester moiety adds another layer of reactivity, being susceptible to enzymatic hydrolysis.

A thorough understanding of these competing and complementary reactive pathways is essential for scientists working with this privileged scaffold. Future research will likely focus on developing more selective catalysts for the functionalization of the benzodioxole ring and on designing novel benzodioxole-containing molecules with tailored metabolic profiles to minimize drug-drug interactions while maximizing therapeutic efficacy.

References

  • Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. (n.d.). ResearchGate.
  • Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. (2000). PubMed.
  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. (n.d.). Ingenta Connect.
  • Synthesis of Piperonal. (n.d.). designer-drug.com.
  • Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. (2000). Taylor & Francis Online.
  • Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition. (2005). PubMed.
  • Piperonal. (n.d.). Wikipedia.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science.
  • Understanding 1,3-Benzodioxole. (2024). ChemicalBook.
  • PIPERONAL. (n.d.). Ataman Kimya.
  • A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System. (n.d.). Benchchem.
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (n.d.). SSRN.
  • Synthesis of piperonal. (n.d.). PrepChem.com.
  • Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. (2015). ResearchGate.
  • Microsomal metabolism of the 1,3-benzodioxole ring and its possible significance in synergistic action. (1971). ACS Publications.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PMC.
  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023).
  • 1,3-Benzodioxole. (n.d.). Wikipedia.
  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. (1981). PubMed.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025).
  • Substituent Effects in the Reactivity of Aromatic Rings. (2026). Chemistry LibreTexts.
  • Methylenedioxy. (n.d.). Wikipedia.
  • Propanoate Metabolism. (n.d.). PubChem.
  • Propanoate Metabolism Service. (n.d.). Creative Proteomics.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Abstract This document provides a detailed protocol for the synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a valuable chemical intermediate. The 1,3-benzodioxole moiety is a key structural feature in num...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a valuable chemical intermediate. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds.[1][2] This guide outlines a robust and efficient synthesis via a base-catalyzed Michael addition of sesamol to methyl acrylate. We delve into the mechanistic rationale behind the procedural steps, offer a detailed, step-by-step experimental protocol, and provide guidance on product purification and characterization. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical details to ensure a successful and reproducible outcome.

Introduction and Mechanistic Rationale

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is synthesized by forming an ether linkage between the phenolic oxygen of sesamol (1,3-benzodioxol-5-ol) and the β-carbon of methyl acrylate. The chosen synthetic strategy is the Aza-Michael addition , a conjugate addition reaction known for its high efficiency and atom economy.[3][4]

The Causality Behind the Chosen Pathway: The reaction proceeds in two key steps. First, a suitable base is used to deprotonate the phenolic hydroxyl group of sesamol. This is a critical activation step; the resulting phenoxide is a significantly more potent nucleophile than the neutral phenol. The choice of base is important—a moderately strong base like potassium carbonate or a stronger base like sodium hydride can be used, depending on the desired reaction kinetics and solvent system.[3]

Second, the generated sesamol phenoxide acts as the Michael donor, executing a nucleophilic attack on the electron-deficient β-carbon of methyl acrylate (the Michael acceptor). This forms a new carbon-oxygen bond and generates a resonance-stabilized enolate intermediate, which is subsequently protonated during the reaction or work-up to yield the final product. The selectivity for the acrylate over potential methacrylate analogues is high, as the methyl group in methacrylates introduces steric hindrance and reduces their efficacy as Michael acceptors.[5][6]

Michael_Addition_Mechanism Figure 1: Reaction Mechanism cluster_activation Step 1: Activation cluster_addition Step 2: C-O Bond Formation cluster_final Step 3: Protonation Sesamol Sesamol (Michael Donor) Phenoxide Sesamol Phenoxide (Activated Nucleophile) Sesamol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide MethylAcrylate Methyl Acrylate (Michael Acceptor) Enolate Enolate Intermediate MethylAcrylate->Enolate Phenoxide->Enolate Nucleophilic Attack Product Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Enolate->Product Protonation (during work-up) Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Combine Sesamol, K₂CO₃, Acetone B 2. Reaction Add Methyl Acrylate dropwise Reflux for 12-24h A->B C 3. Monitoring Check reaction progress via TLC B->C C->B Incomplete D 4. Work-up Cool, filter solids Remove solvent via rotary evaporation C->D Complete E 5. Extraction Dissolve in Ethyl Acetate Wash with NaHCO₃ and Brine D->E F 6. Drying & Concentration Dry organic layer with MgSO₄ Concentrate to yield crude product E->F G 7. Purification Silica gel column chromatography (Hexane:Ethyl Acetate gradient) F->G H 8. Final Product Characterize pure compound G->H

Sources

Application

Reagents for scaling up Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate production

Application Note: Scalable Synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate (also known as the methyl propanoate ether of Sesamol). The method utilizes a base-catalyzed Oxa-Michael addition of Sesamol (3,4-methylenedioxyphenol) to Methyl Acrylate. Unlike traditional Williamson ether synthesis, this atom-economic route avoids genotoxic alkyl halides and minimizes waste.[1] This guide addresses critical scale-up parameters, including exotherm management, polymerization inhibition, and impurity control, suitable for transition from kilogram-lab to pilot-plant production.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via the conjugate addition of the phenoxide anion of Sesamol to the


-carbon of Methyl Acrylate.

Reaction:



Mechanism:

  • Deprotonation: Base removes the phenolic proton from Sesamol (

    
    ), generating the nucleophilic phenoxide.[1]
    
  • Conjugate Addition: The phenoxide attacks the

    
    -position of Methyl Acrylate (Michael Acceptor).
    
  • Protonation: The resulting enolate is protonated (often by the conjugate acid of the base or solvent exchange) to yield the final ester.

Critical Safety & Handling (Scale-Up Focus)

ReagentHazard ClassScale-Up RiskMitigation Strategy
Methyl Acrylate Flammable, Toxic, PolymerizableRunaway Polymerization: Can occur if inhibitor is consumed or temp spikes. Flash Point: -2.8°C.Store < 35°C. Ensure 10-50 ppm MEHQ inhibitor is present. Use air (not pure N2) for sparging if storage is prolonged (O2 activates MEHQ). Ground all equipment.
Sesamol Irritant, SolidDust explosion hazard during charging.[1]Use anti-static liners. Charge as a solution/slurry if possible.
Triethylamine (TEA) Flammable, CorrosiveVapors are heavier than air; ignition risk.[1][2][3]Use closed dosing lines. Scrubber for off-gassing.

Reagents & Equipment

Reagents (1.0 kg Scale Basis):

  • Sesamol (Substrate): 1.00 kg (7.24 mol)

  • Methyl Acrylate (Reagent): 0.935 kg (10.86 mol, 1.5 eq) – Excess drives kinetics; volatile enough to strip.[1]

  • Triethylamine (Catalyst): 0.073 kg (0.72 mol, 0.1 eq) – Liquid bases prevent solid handling issues in reactors.[1]

  • Toluene (Solvent): 3.0 L (3 vol) – Azeotropic water removal (if needed) and good solubility.

  • MEHQ (Inhibitor): 100 mg (added to reaction mix as backup).

Equipment:

  • Reactor: 5-10 L Jacketed Glass Reactor with overhead stirring (anchor impeller).

  • Temperature Control: Cryostat/Heater capable of -10°C to 120°C.

  • Dosing: Peristaltic pump or gravity feed tank for Methyl Acrylate.

  • Condenser: Reflux condenser set to 5°C (to retain Methyl Acrylate).

Detailed Process Protocol

Phase 1: Reactor Charging & Activation
  • Inerting: Purge the reactor with Nitrogen (

    
    ) to remove oxygen (Note: Keep a slight air bleed if relying solely on MEHQ, but for short reactions, 
    
    
    
    is safer for flammability).[1]
  • Solubilization: Charge Toluene (3.0 L) and Sesamol (1.0 kg) . Stir at 150 RPM until fully dissolved.

  • Catalyst Addition: Add Triethylamine (TEA, 73 g) in one portion.

    • Observation: Solution may darken slightly due to phenoxide formation.

  • Heating: Heat the jacket to 50°C .

Phase 2: Controlled Addition (The Critical Step)
  • Dosing Methyl Acrylate: Begin adding Methyl Acrylate via dosing pump over 2 to 3 hours .

    • Process Control: Monitor internal temperature (

      
      ). The reaction is exothermic. Maintain 
      
      
      
      between 60°C - 70°C .
    • Why? Adding too fast causes a heat spike, risking acrylate polymerization.[1] Adding too slow prolongs thermal stress on the product.

  • Post-Addition Stir: Once addition is complete, raise

    
     to 80°C  and stir for 4-6 hours .
    
  • IPC (In-Process Control): Sample for HPLC.

    • Target: < 1.0% residual Sesamol.

    • Correction: If Sesamol > 1%, add 0.1 eq Methyl Acrylate and stir for 1 hr.[1]

Phase 3: Workup & Purification
  • Stripping Volatiles: Switch condenser to distillation mode. Apply mild vacuum (300-400 mbar) at 60°C to remove excess Methyl Acrylate and Toluene.

    • Safety: Collect distillate in a chilled receiver (contains methyl acrylate).

  • Wash (Removal of Base/Phenolics):

    • Cool residue to 25°C. Dilute with Ethyl Acetate (3 L) (or keep in Toluene if not fully stripped).

    • Wash with 1M HCl (1 L) to remove TEA and any basic impurities.

    • Wash with 10% NaOH (1 L) to remove unreacted Sesamol (critical for color stability).

    • Wash with Brine (1 L) .

  • Concentration: Dry organic layer over

    
     (or azeotropic dry on plant scale). Concentrate under vacuum.
    
  • Final Purification (Distillation):

    • The crude product is likely a viscous oil.

    • Perform High Vacuum Distillation (Wiped Film Evaporator recommended for >10kg).

    • Boiling Point Estimate: ~140-150°C at 1-2 mmHg (based on structural analogs).

    • Alternative: If the product solidifies upon standing (check DSC), recrystallize from Isopropanol/Hexane (1:3).[1]

Process Visualization

Figure 1: Reaction Pathway & Impurity Logic

ReactionScheme Sesamol Sesamol (Nucleophile) Intermediate Transition State (Oxa-Michael) Sesamol->Intermediate Deprotonation Dimer Sesamol Dimer (Oxidative Impurity) Sesamol->Dimer O2 / High pH MA Methyl Acrylate (Electrophile) MA->Intermediate Polymer Poly(methyl acrylate) (Impurity: Gummy Solid) MA->Polymer High T / No Inhibitor Base Cat: TEA Base->Intermediate Product Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate (Target) Intermediate->Product 80°C, 4h

Caption: Reaction pathway showing the base-catalyzed Michael addition and potential side reactions (polymerization/oxidation) that must be controlled.[1]

Figure 2: Scale-Up Process Flow Diagram

ProcessFlow Start Start: Reactor Setup Charge Charge Sesamol + Toluene Add TEA Catalyst Start->Charge Dose Dose Methyl Acrylate (Control T < 70°C) Charge->Dose React Reaction Phase 80°C, 4-6 Hours Dose->React IPC IPC Check (HPLC) Sesamol < 1%? React->IPC IPC->React No (Add more MA) Strip Vacuum Strip Remove Excess Acrylate IPC->Strip Yes Wash Workup 1. Acid Wash (Remove TEA) 2. Base Wash (Remove Sesamol) Strip->Wash Distill High Vac Distillation (Final Purification) Wash->Distill End Final Product Packaging Distill->End

Caption: Step-by-step unit operations for the 1kg scale-up campaign.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 285 nm (Characteristic Sesamol absorption).

  • Retention Times (Approx):

    • Sesamol: ~4.5 min

    • Methyl Acrylate: ~2.0 min (often solvent front)

    • Product: ~12.5 min (more hydrophobic)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<90%) Wet solvent (water kills catalyst).Ensure Toluene is dry (KF < 0.1%). Increase TEA load to 0.15 eq.
Gelling / Viscosity Spike Acrylate polymerization.[4][5]Check MEHQ levels. Lower reaction temp to 60°C. Ensure O2 trickle if storage was long.
Dark Color Oxidation of Sesamol.Ensure strict N2 inerting during charging. Use fresh Sesamol (white/beige crystals).
Emulsion during Wash Density of organic/aqueous similar.Add Brine to increase aqueous density. Filter through Celite if solids present.

References

  • Reaction Mechanism (Oxa-Michael)

    • Title: "Oxa-Michael addition polymerization of acrylates c
    • Source: Polymer Chemistry (RSC), 2015.[1]

    • URL:[Link]

  • Sesamol Chemistry & Stability

    • Title: "Formulation Strategies for Enhancing Pharmaceutical and Nutraceutical Potential of Sesamol"
    • Source: PMC (NIH), 2021.[1]

    • URL:[Link]

  • Methyl Acrylate Safety Data

    • Title: "Methyl Acryl
    • Source: NJ Department of Health.[2]

    • URL:[Link]

  • Analogous Synthesis (Piperonal Derivatives)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Oxa-Michael Addition for Sesamol Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Oxa-Michael Addition for Sesamol Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

Target Molecule: Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Core Reaction: Base-catalyzed Oxa-Michael Addition Substrates: Sesamol (3,4-methylenedioxyphenol) + Methyl Acrylate

This guide addresses the synthesis of the target ether-ester via the Oxa-Michael addition .[1] While theoretically simple, this reaction often suffers from moderate yields due to three competing factors: reversibility (Retro-Michael) , acrylate polymerization , and competitive transesterification .

This support module moves beyond basic recipes to provide a kinetically grounded troubleshooting framework.

Mechanistic Pathway & Critical Control Points

To fix yield issues, one must understand the invisible failures occurring in the flask. The reaction relies on the activation of Sesamol (a phenol, pKa ~10) to attack the soft electrophile (Methyl Acrylate).

Visualizing the Pathway

The following diagram outlines the forward reaction and the specific points where failure occurs (marked in red).

OxaMichael_Pathway Sesamol Sesamol (Nucleophile) Phenoxide Sesamol Phenoxide (Active Species) Sesamol->Phenoxide Deprotonation Base Base Catalyst (DBU/K2CO3) Base->Phenoxide Enolate Intermediate Enolate Phenoxide->Enolate Attack on Acrylate Acrylate Methyl Acrylate (Electrophile) Acrylate->Enolate Polymer FAILURE: Poly(acrylate) (Gummy Solid) Acrylate->Polymer Radical Polymerization Product Target Product (Ether-Ester) Enolate->Product Protonation Retro FAILURE: Retro-Michael (Reversion at >80°C) Product->Retro High Heat Hydrolysis FAILURE: Acid Byproduct (Moisture) Product->Hydrolysis Water/Base Retro->Sesamol

Figure 1: Mechanistic flow of the Oxa-Michael addition showing the "Goldilocks" zone required for success (Green) vs. common failure modes (Red).

Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize atom economy and minimize the retro-reaction.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Sesamol : 1.5–2.0 eq Methyl AcrylateExcess acrylate drives the equilibrium forward (Le Chatelier's principle) [1].
Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) @ 5-10 mol%DBU is a "superbase" that efficiently generates the phenoxide without creating water (unlike hydroxides) [2].
Solvent Acetonitrile (MeCN) or Toluene Polar aprotic (MeCN) accelerates the rate. Toluene allows higher temp control but is slower. Avoid alcohols (MeOH) to prevent transesterification [3].
Temperature 40°C – 60°C CRITICAL: Do not reflux >80°C. High heat favors the Retro-Michael reaction (breaking the product back to starting material) [4].
Additives MEHQ (Hydroquinone monomethyl ether)Trace amounts prevent the polymerization of the excess methyl acrylate.
Step-by-Step Procedure:
  • Charge: In a dry round-bottom flask, dissolve Sesamol (1.0 eq) in anhydrous Acetonitrile (5 mL/mmol).

  • Activate: Add DBU (0.1 eq) and stir at Room Temperature (RT) for 10 mins. Solution may darken slightly (phenoxide formation).

  • Addition: Add Methyl Acrylate (2.0 eq) dropwise. Optional: Add a crystal of MEHQ to inhibit polymerization.

  • Reaction: Heat to 50°C. Monitor by TLC or HPLC.

    • Note: Reaction typically completes in 4-12 hours.

  • Quench: Cool to RT. Add dilute acetic acid (stoichiometric to DBU) to neutralize the base immediately. This locks the equilibrium and prevents retro-reaction during workup.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Column chromatography (Hexane:EtOAc).

Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose failed reactions.

Troubleshooting_Tree Start Identify Symptom LowYield Low Conversion (<50%) Start->LowYield Goo Viscous/Gummy Residue Start->Goo Byproducts New Impurities (Not SM or Product) Start->Byproducts Rev Cause: Reversibility (Retro-Michael) LowYield->Rev Did you reflux? Poly Cause: Acrylate Polymerization Goo->Poly Did it solidify? Trans Cause: Transesterification or Hydrolysis Byproducts->Trans Used MeOH/EtOH? Sol1 Fix: Lower Temp (<60°C) Increase Acrylate eq. Rev->Sol1 Sol2 Fix: Add MEHQ inhibitor Exclude Light Poly->Sol2 Sol3 Fix: Switch solvent to MeCN Dry solvents (Anhydrous) Trans->Sol3

Figure 2: Diagnostic decision tree for isolating synthetic failures.

Detailed Solutions
Issue 1: "The reaction stalls at 60% conversion."
  • Diagnosis: Equilibrium limitation.[2] Phenol Oxa-Michael additions are reversible.

  • Fix:

    • Increase Concentration: Run the reaction "neat" (solvent-free) or highly concentrated (1M).

    • Add More Electrophile: Add another 0.5 eq of Methyl Acrylate.

    • Check Base: If using

      
      , switch to a homogeneous base like DBU or TMG (tetramethylguanidine) to increase kinetic activity [2].
      
Issue 2: "My product turned into a solid plastic puck."
  • Diagnosis: Radical polymerization of methyl acrylate.

  • Fix:

    • Inhibitor: Ensure your Methyl Acrylate contains inhibitor (MEHQ). If you distilled it recently, you removed the inhibitor. Add 100-200 ppm MEHQ back in.

    • Atmosphere: Do not bubble Nitrogen vigorously through the solution; some inhibitors require trace oxygen to function.

    • Temperature: Keep T < 60°C.

Issue 3: "I see a byproduct with M-14 or M+14 mass difference."
  • Diagnosis: Transesterification.[2][3][4][5][6]

    • Scenario A: You used Methanol as a solvent. The product ester exchanged with the solvent.

    • Scenario B: You used Ethanol/Isopropanol.

  • Fix: strictly use non-nucleophilic solvents (Acetonitrile, THF, Toluene, DMF).

Frequently Asked Questions (FAQs)

Q: Can I use Williamson Ether Synthesis (Sesamol + Methyl 3-bromopropanoate) instead? A: Yes, but it is generally less preferred.

  • Pros: Irreversible (no retro-Michael).

  • Cons: Methyl 3-bromopropanoate is a lachrymator and more expensive. It generates stoichiometric salt waste (

    
    ). Use this route only if the Michael addition fails repeatedly due to steric hindrance (unlikely with Sesamol).
    

Q: Why did my yield drop after column chromatography? A: The Retro-Michael reaction can occur on the column. Silica gel is slightly acidic/active. If your product was not fully neutralized or if the column heats up, the product can revert to Sesamol and acrylate.

  • Tip: Add 1% Triethylamine to your eluent to deactivate the silica.

Q: Can I use NaOH or KOH? A: Caution is advised. Hydroxide bases generate water upon deprotonation (if not anhydrous), which hydrolyzes the methyl ester to the carboxylic acid (saponification). If using inorganic bases, use


 or 

in Acetone/DMF with molecular sieves.

References

  • Reaction Equilibrium & Kinetics

    • Title: Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions.[6]

    • Source: Polymer Chemistry (RSC), 2014.
    • Context: Establishes the reversibility of acrylate additions and the competition with transesterification.[4][5]

    • URL:[Link]

  • Catalyst Efficacy (DBU vs. Others)

    • Title: Exploiting retro oxa-Michael chemistry in polymers.[4][5]

    • Source: ChemRxiv / SciSpace, 2023.
    • Context: Demonstrates that DBU is a highly effective catalyst for forward Michael addition but also catalyzes the retro-reaction at high temper
    • URL:[Link][7]

  • General Oxa-Michael Methodology

    • Title: Catalysts for oxa-Michael reactions ranging from Lewis to Brønsted bases.[5][8]

    • Source: ResearchG
    • Context: Comprehensive review of base selection (Phosphines, Nitrogen bases) for phenol additions.
    • URL:[Link]

  • Sesamol Stability

    • Title: Acid-catalyzed conversion of sesamolin to sesamol: Kinetics and reaction mechanism.[9]

    • Source: Food Chemistry (via PubMed), 2025.[9]

    • Context: Provides background on the stability of the benzodioxole ring and Sesamol gener
    • URL:[Link]

Sources

Optimization

Removing unreacted starting materials from Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

This technical guide details the purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate (also known as Methyl 3-(3,4-methylenedioxyphenoxy)propanoate). This compound is typically synthesized via the Michael ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate (also known as Methyl 3-(3,4-methylenedioxyphenoxy)propanoate). This compound is typically synthesized via the Michael addition of Sesamol to Methyl Acrylate or through Williamson ether synthesis using Methyl 3-bromopropionate .

The primary challenge in this workflow is removing unreacted Sesamol (a phenol) without hydrolyzing the sensitive methyl ester moiety of the target product.

Part 1: Diagnostic & Troubleshooting Q&A

Q1: My crude product is a reddish/brown oil, and NMR shows aromatic signals that don't match the product. What is this?

Diagnosis: This is likely unreacted Sesamol or its oxidation products (quinones). Sesamol is an electron-rich phenol prone to oxidation, turning dark upon exposure to air. Confirmation: Check ¹H NMR for a singlet/multiplet around 6.3–6.5 ppm (aromatic protons of Sesamol) and a broad singlet around 4.5–5.0 ppm (phenolic -OH). The product should show a clean triplet around 4.2 ppm (-OCH₂-).

Q2: I attempted a standard 1M NaOH wash to remove Sesamol, but my product yield dropped significantly. Why?

Root Cause: Ester Hydrolysis .[1] Methyl esters are susceptible to saponification (hydrolysis) in strong aqueous bases, converting your target ester back into the carboxylic acid (3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid), which then dissolves in the aqueous basic layer and is discarded. Solution: You must lower the pH or temperature of your wash. Switch to cold 5% Potassium Carbonate (K₂CO₃) or use a rapid, ice-cold dilute NaOH wash (see Protocol A).

Q3: There is a persistent sweet/acrid smell even after high-vacuum drying.

Diagnosis: Residual Methyl Acrylate (if used as a reagent). Risk: Methyl acrylate is a Michael acceptor and can polymerize or react with nucleophiles in downstream steps. Solution: Methyl acrylate is volatile (bp ~80 °C). Ensure your rotary evaporator bath is at 40–50 °C and the vacuum is <10 mbar. If it persists, azeotrope with heptane.

Part 2: Technical Protocols for Purification

Protocol A: The "Cold-Wash" Technique (Liquid-Liquid Extraction)

Best for: Large scale removal of Sesamol (>5%) without chromatography.

Principle: Sesamol (pKa ~10) can be deprotonated by weak-to-moderate bases to become water-soluble phenolate. The target ester is neutral but hydrolytically unstable. We exploit the kinetic difference: deprotonation is instant; hydrolysis is slower.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL solvent per 1 g crude). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • Temperature Control: Cool the organic phase to 0–4 °C in an ice bath.

  • The Wash:

    • Option 1 (Safer): Wash twice with ice-cold 5% K₂CO₃ or 10% NaHCO₃ . This is often sufficient to remove Sesamol without touching the ester.

    • Option 2 (Aggressive): If Sesamol persists, wash rapidly (contact time < 2 mins) with ice-cold 0.5 M NaOH .

  • Quench: Immediately wash the organic layer with Brine (saturated NaCl) to remove residual base.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate.

Protocol B: Solid-Phase Scavenging (Chromatography-Free)

Best for: High-value, small-scale samples (<1 g) where yield is critical.

Principle: Use a basic anion-exchange resin to selectively bind the acidic Sesamol, leaving the neutral ester in solution.

  • Resin Selection: Use a resin like Amberlyst® A-26 (OH form) or a carbonate-supported silica.

  • Procedure:

    • Dissolve crude in dry Methanol or DCM.

    • Add 3–5 equivalents (w/r/t Sesamol impurity) of the resin.

    • Stir gently at room temperature for 30–60 minutes.

    • Filter off the resin. The filtrate contains the purified ester.

  • Advantage: Zero risk of hydrolysis and no aqueous workup required.

Part 3: Physicochemical Data & Logic

Table 1: Critical Properties of Reaction Components

ComponentRoleMW ( g/mol )pKaSolubility (Water)Removal Strategy
Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Target ~224.2NeutralInsolubleRetain in Organic Phase
Sesamol Starting Material138.1~9.8 (Acidic)Slightly SolubleAlkaline Extraction / Scavenger
Methyl Acrylate Reagent86.1N/ASoluble (2 g/100mL)Evaporation (Volatile)
3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid Side Product~210.2~4.5 (Acidic)Soluble (at pH >5)Alkaline Extraction

Part 4: Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Target Ester + Sesamol + Methyl Acrylate) Step1 Evaporation (Rotavap 40°C, <10 mbar) Start->Step1 Decision1 Is Methyl Acrylate gone? Step1->Decision1 Decision1->Step1 No (Smell persists) Step2 Dissolve in EtOAc Cool to 0°C Decision1->Step2 Yes Step3 Wash with Cold 5% K2CO3 (or 0.5M NaOH for <2 min) Step2->Step3 Step4 Phase Separation Step3->Step4 Aqueous Aqueous Layer (Contains Sesamol as Phenolate) Step4->Aqueous Discard Organic Organic Layer (Target Ester) Step4->Organic Keep Step5 Brine Wash & Dry (Na2SO4) Organic->Step5 Final Pure Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Step5->Final

Caption: Logical workflow for the purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, prioritizing the removal of volatile acrylates followed by the selective alkaline extraction of phenolic impurities.

References

  • Context: Establishes the baseline stability of phenyl-substituted propanoate esters, noting their susceptibility to hydrolysis in strong base.
  • Google Patents. (1962). US3058995A - Process for producing sesamol. Retrieved from Context: Validates the solubility of Sesamol in alkaline solutions and its extraction methodology using cold NaOH.
  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification - Removing Sticky Reagents. Retrieved from [Link]

    • Context: Provides general protocols for removing polar impurities and amine/phenolic contaminants via aqueous washes.
  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]

    • Context: Detailed kinetic data on the hydrolysis rates of methyl esters vs.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Executive Summary: The Dual-Vulnerability Model Researchers working with Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate must recognize that this molecule possesses two distinct chemical "fuses" that react differently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Vulnerability Model

Researchers working with Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate must recognize that this molecule possesses two distinct chemical "fuses" that react differently to thermal stress. Unlike simple aliphatic esters, this compound's stability is governed by the interplay between the methyl ester moiety and the 1,3-benzodioxole (methylenedioxy) ring .

  • Vulnerability A (Hydrolytic): The methyl ester is susceptible to acid/base-catalyzed hydrolysis, a process accelerating exponentially with temperature (Arrhenius behavior).

  • Vulnerability B (Oxidative): The methylene bridge (C2 position) of the benzodioxole ring is "benzylic-like" and prone to radical autoxidation and ring-opening, particularly above 60°C or under UV exposure.

This guide provides the protocols necessary to decouple these failure modes and optimize your experimental conditions.

Storage & Handling: The "Cold Chain" Protocol
Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Freezes hydrolysis kinetics; minimizes radical initiation at the methylene bridge.
Atmosphere Argon/Nitrogen Displaces oxygen to prevent autoxidation of the benzodioxole ring (quinonoid formation).
Container Amber Glass Blocks UV radiation (290–320 nm) which catalyzes methylene radical abstraction.
Solvent State Dry Solid Solution storage increases hydrolysis rate by orders of magnitude compared to solid state.
Troubleshooting: Shipping & Receiving

Q: My shipment arrived at room temperature (25°C) due to a delay. Is the compound compromised?

A: Likely No , but verification is required.

  • The Science: While the Arrhenius equation predicts increased degradation rates at 25°C, the solid-state hydrolysis rate is generally slow without a liquid water interface. However, if the package was exposed to high humidity and heat (>40°C), surface hydrolysis may have occurred.

  • Action Plan:

    • Visual Inspection: Look for yellowing (indicates oxidative ring opening/quinone formation).

    • Purity Check: Run a fast LC-MS. If the parent peak (M+) is >98% and the hydrolyzed acid (M-14) is <0.5%, the sample is viable.

Reaction Optimization: Processing Temperatures

When using this intermediate in synthesis (e.g., alkylation or reduction), strict thermal limits apply to prevent side reactions like


-elimination  or transesterification .
Thermodynamic Limits
Process TypeMax Recommended Temp (

)
Risk Factor
Basic Conditions (pH > 10) 40°C High: Risk of E1cB elimination (releasing methyl acrylate and the phenol) and saponification.
Acidic Conditions (pH < 4) 50°C Moderate: Acid-catalyzed hydrolysis of the ester.
Neutral/Inert Conditions 80°C Low: Thermal stability is generally good up to 100°C in the absence of reactive species.
Visualizing the Degradation Pathways

The following diagram maps the kinetic competition between the desired stability and the three primary degradation routes.

Stability_Pathways Compound Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis Ester Cleavage Oxidation Oxidation Product (Catechol/Quinone) Compound->Oxidation Methylene Bridge Abstraction Elimination Elimination Product (Phenol + Acrylate) Compound->Elimination Beta-Elimination Moisture Moisture + Heat (>50°C) Moisture->Hydrolysis Oxygen Oxygen + UV Or Radical Initiator Oxygen->Oxidation Base Strong Base (pH > 10) Base->Elimination

Figure 1: Primary degradation pathways. Note that hydrolysis is the most common thermal failure mode, while oxidation requires specific environmental triggers.

Analytical Stability & Troubleshooting (FAQs)
Scenario A: Autosampler Instability

Q: I see "ghost peaks" in my GC-MS chromatogram that aren't present in the LC-MS run. Why?

A: This is a classic sign of Inlet Thermal Degradation .

  • Mechanism: The high temperature of the GC injector (often 250°C+) causes rapid pyrolysis of the benzodioxole ring or

    
     of the ether.
    
  • Solution:

    • Lower Inlet Temp: Reduce to 200°C.

    • Switch to On-Column Injection or Programmable Temperature Vaporization (PTV) to introduce the sample at a lower temperature.

    • Derivatization: Silylate the sample (BSTFA) if the degradation product is the free acid or phenol to stabilize it.

Scenario B: Discoloration in Solution

Q: My stock solution in DMSO turned from colorless to amber after 3 days at room temperature.

A: This indicates Oxidative Ring Opening .

  • Mechanism: DMSO can act as a mild oxidant or radical transfer agent under light exposure, attacking the benzylic "2H" position of the benzodioxole.

  • Solution:

    • Discard the solution.

    • Prepare fresh stock in Acetonitrile (more inert).

    • Store strictly in the dark at 4°C.

Experimental Workflow: Stability Validation

Before committing valuable GMP material to a long reaction, perform this rapid "Stress Test" to determine the


 for your specific solvent system.

Stability_Protocol Start Start Stability Validation Prep Prepare 10mM Solution (Target Solvent) Start->Prep Split Split into 3 Aliquots Prep->Split Cond1 25°C (Control) Split->Cond1 Cond2 50°C (Thermal) Split->Cond2 Cond3 50°C + 1% H2O (Hydrolytic Stress) Split->Cond3 Analyze Analyze via HPLC (t=4h) Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Is Degradation > 2%? Analyze->Decision Pass Proceed with Reaction Limit Temp to 50°C Decision->Pass No Fail FAIL: Reduce Temp or Dry Solvent Decision->Fail Yes

Figure 2: Rapid "Stress Test" workflow to determine operational boundaries before scale-up.

References
  • Wolf, R. C., et al. (1980). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency. Link

    • Relevance: Establishes baseline Arrhenius parameters for methyl ester hydrolysis kinetics.
  • Murray, M. (2000). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide.[1] National Institutes of Health (PubMed). Link

    • Relevance: Details the oxidative vulnerability of the benzodioxole methylene bridge (the "2H" position) and isotope effects.
  • Lin, K., et al. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. PubMed.[2] Link

    • Relevance: Provides comparative stability data for phenoxy-propanoate esters, demonstrating the specific cleavage of the ester bond vs. the ether linkage under varying pH.
  • Schraa, G., et al. (1994).[3] Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene.[3] Journal of the Chemical Society. Link

    • Relevance: Discusses the radical decomposition pathways of benzodioxole analogs at high temper

Sources

Optimization

Purification challenges of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate via recrystallization

Technical Support Center: Purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate From the Desk of a Senior Application Scientist Welcome to our dedicated technical guide for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource addresses the specific and often frustrating challenges encountered during the purification of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate by recrystallization. This intermediate, while valuable, is notorious for its difficult crystallization behavior, particularly its tendency to "oil out." This guide moves beyond simple protocols to explain the underlying principles, providing you with the expert insights needed to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section is structured as a series of common problems you might encounter in the lab. We diagnose the likely cause and provide a logical, step-by-step solution based on established physicochemical principles.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve it?

A1: Diagnosis and Solution

"Oiling out" is the most frequently reported issue with this compound. It occurs when the dissolved solute comes out of solution as a liquid rather than a solid.[1] The fundamental cause is that the solution becomes supersaturated at a temperature that is higher than the melting point of your compound.[1] Because Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate possesses a relatively complex structure with a flexible propanoate chain, its melting point can be depressed by even minor impurities, exacerbating this problem. An oily liquid rarely solidifies into a pure crystalline material, as impurities are often more soluble in the oil than in the solvent.[1]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Place the flask back on the heat source and add more of the primary solvent (or the more "soluble" solvent in a mixed pair) until the oil fully redissolves.[1] The goal is to lower the saturation point to a temperature below the compound's melting point.

  • Control the Cooling Rate: Rapid cooling is a primary cause of oiling out.[2] Once the compound is redissolved, allow the solution to cool to room temperature as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[1] An inverted beaker placed over the flask can also create an insulating air jacket.[1] Only after the flask has reached ambient temperature should you consider further cooling in an ice bath.

  • Re-evaluate Your Solvent System: If the above steps fail, the solvent's boiling point may be too high relative to the compound's melting point.[3][4] You must switch to a different solvent or solvent pair. A good strategy is to use a mixed-solvent system where the compound is dissolved in a minimal amount of a "good" hot solvent, followed by the slow, dropwise addition of a "bad" or "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until turbidity persists.[5] Then, add a few drops of the "good" solvent to clarify the solution before slow cooling.

G start Compound 'Oils Out' reheat 1. Re-heat solution to dissolve oil start->reheat add_solvent 2. Add 10-20% more of the 'good' solvent reheat->add_solvent slow_cool 3. Cool SLOWLY on benchtop (Insulate flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Failure: Still Oiling Out check_crystals->failure No reassess 4. Re-evaluate solvent system. Consider a lower boiling point solvent or a different mixed-solvent pair. failure->reassess protocol Proceed to Protocol 3: Mixed-Solvent Recrystallization reassess->protocol

Q2: My recrystallization resulted in a very poor yield (<50%). What are the common causes and how can I improve it?

A2: Diagnosis and Solution

Low yield is a frustrating outcome that points to several potential experimental errors. The core principle of recrystallization is to exploit the difference in solubility between a hot and cold solvent; maximizing this difference is key to maximizing yield.[6]

Potential Causes and Solutions:

  • Excessive Solvent Use: The most common cause of low yield is using too much hot solvent to dissolve the crude product.[1] The goal is to create a saturated solution at high temperature. Any excess solvent will retain a significant amount of your product in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[2][5] Add the hot solvent in small portions, allowing the solution to return to a boil between additions. Stop as soon as all the solid has dissolved.

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), significant product loss will occur.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by rinsing it with hot solvent. Use a fluted filter paper to maximize the filtration speed.

  • Inappropriate Solvent Choice: If the compound has moderate or high solubility in the chosen solvent even at low temperatures, a large portion will remain in solution.

    • Solution: The ideal solvent offers high solubility at its boiling point and very low solubility at 0-4 °C.[7] If your yield is consistently low, perform a new solvent screen (see Protocol 1) to find a more suitable system.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product in the mother liquor.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation before filtration.[1]

Q3: My "purified" product still shows significant impurities by NMR or TLC. How can I improve its purity?

A3: Diagnosis and Solution

Recrystallization is a powerful technique, but its success depends on the nature of the impurities. If an impurity has similar solubility characteristics to your desired compound, a single recrystallization may not be sufficient.

Strategies for Enhancing Purity:

  • Assess Impurity Type: The synthesis of benzodioxole derivatives can result in by-products with similar polarity and structure, such as dimers or products from side-reactions.[8][9]

    • Solution: If impurities are highly colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Perform a Second Recrystallization: Purity can often be substantially improved by repeating the crystallization process.[4]

  • Optimize the Solvent System: An impurity that co-crystallizes in one solvent may remain in the mother liquor in another.

    • Solution: Try a different solvent system. For example, if you used an ethyl acetate/hexane system, consider trying an isopropanol/water system. The change in polarity and hydrogen bonding characteristics may leave the impurity behind.

  • Consider a Pre-Purification Step: If the crude material is less than 80-85% pure, recrystallization may be inefficient.[2]

    • Solution: A quick column chromatography "plug" using silica gel can remove baseline impurities or highly polar by-products before attempting recrystallization. This can dramatically improve the success of the final crystallization.

Q4: No crystals have formed, even after my solution has cooled to room temperature and been placed on ice. What should I do?

A4: Diagnosis and Solution

The failure to form crystals from a cooled, supersaturated solution indicates that the activation energy for nucleation has not been overcome.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the cold solution.[6] This provides a perfect template for lattice formation and can trigger rapid crystallization.

  • Reduce the Volume: It is possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then repeat the slow cooling process.

  • Try an Anti-Solvent: If you are using a single-solvent system, you can try to force crystallization by adding a miscible "anti-solvent" dropwise to the cold solution until it becomes cloudy.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents to screen for purifying Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate?

Based on the compound's structure—containing a moderately polar benzodioxole ring system, an ether linkage, and a methyl ester—it exhibits intermediate polarity. Therefore, a logical approach is to screen solvents across a polarity range. The principle of "like dissolves like" is a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Common Pairings
Isopropanol 8219.9A good single solvent candidate. Often paired with water.[7]
Ethanol 7824.5Excellent general-purpose polar solvent. Often paired with water.[3][7]
Ethyl Acetate 776.0Good "soluble" solvent. Frequently paired with non-polar anti-solvents.
Acetone 5620.7Dissolves many organics. Low boiling point can be a disadvantage. Paired with water or hexane.[3][10]
Toluene 1112.4Good for less polar compounds; its aromaticity can aid dissolution. Often paired with hexane.[11]
Hexane/Heptane 69 / 981.9 / 2.0Excellent non-polar "anti-solvents." Used to precipitate compounds from more polar solvents like Ethyl Acetate or Dichloromethane.[10][11]
Water 10080.1Used as an anti-solvent with miscible organic solvents like isopropanol, ethanol, or acetone.[7]

Recommended Starting Pairs:

  • Isopropanol/Water: A robust combination for moderately polar compounds.

  • Ethyl Acetate/Hexane: A classic pair offering a significant polarity differential.[10][12]

  • Toluene/Hexane: Useful if the compound proves less polar than anticipated.[11]

FAQ 2: What are the likely impurities I need to remove?

The impurity profile depends heavily on the synthetic route. Common sources of impurities include:

  • Unreacted Starting Materials: Such as sesamol (3,4-methylenedioxyphenol) or methyl 3-bromopropanoate.

  • Side-Products: The formation of the benzodioxole ring itself can sometimes lead to dimers or trimers if conditions are not optimal.[8] Acylation reactions on the ring can also occur.[9]

  • Reagents and Catalysts: Residual acid or base from the reaction.

  • Solvent Residues: Solvents from the reaction or a previous workup step.

FAQ 3: How does the structure of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate contribute to its purification challenges?

The molecule's structure presents a combination of features that complicate crystallization:

  • Conformational Flexibility: The propanoate side chain is not rigid. This flexibility can make it energetically more difficult for the molecules to align into a well-ordered, low-energy crystal lattice, favoring a disordered liquid or amorphous solid state.

  • Moderate Polarity: The molecule lacks strong, directional intermolecular interaction sites like hydroxyl or amide groups that readily form hydrogen bonds. Its interactions are primarily dipole-dipole and van der Waals forces, which are less directional and can make lattice formation less favorable.

  • No Obvious "Crystal-Friendly" Groups: Unlike flat, planar aromatic systems or molecules with strong hydrogen-bonding networks, this structure does not have features that inherently promote easy crystallization. This combination of factors often leads to a lower melting point and the observed tendency to oil out.

Protocols and Methodologies

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol allows for the rapid and efficient determination of a suitable solvent or solvent pair using minimal material.

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, water) dropwise (~0.5 mL). Agitate at room temperature.

    • Observation 1: If the solid dissolves completely, that solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed pair.

  • Single Solvent Test (Hot): If the solid did not dissolve at room temperature, heat the test tube gently in a sand bath or water bath.

    • Observation 2: If the solid dissolves when hot, remove the tube from the heat and allow it to cool slowly. Scratch the side with a glass rod.

    • Ideal Outcome: A large amount of crystalline precipitate forms upon cooling. This is a good candidate for a single-solvent recrystallization.

  • Mixed Solvent Test: Take a tube where the compound was highly soluble at room temperature (from step 2, e.g., ethyl acetate). Add an "anti-solvent" (e.g., hexane) dropwise until the solution turns cloudy (turbid). Add one or two drops of the "good" solvent back to clarify the solution. Cool and observe crystal formation.

    • Ideal Outcome: The compound precipitates as a solid upon addition of the anti-solvent or subsequent cooling. This is a good candidate for a mixed-solvent recrystallization.

G start Start: Crude Compound (20 mg) add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent dissolves_cold Dissolves Cold? add_solvent->dissolves_cold heat Heat to Boiling dissolves_cold->heat No good_pair_good Potential 'Good' Solvent for Pair dissolves_cold->good_pair_good Yes dissolves_hot Dissolves Hot? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes bad_pair_bad POOR Solvent dissolves_hot->bad_pair_bad No crystals_form Crystals Form? cool->crystals_form good_single GOOD Single Solvent crystals_form->good_single Yes bad_single POOR Single Solvent crystals_form->bad_single No

Protocol 2: Standard Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or magnetic stir bar.

  • Add the minimum amount of hot isopropanol in portions to the flask on a hot plate, swirling to dissolve the solid. Keep the solution at a gentle boil.

  • Once the solid is fully dissolved, remove the flask from the heat.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Allow the crystals to air dry on the filter paper before transferring them to a watch glass for final drying.

Protocol 3: Recrystallization using a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate ("good" solvent) needed to dissolve the solid completely.

  • While maintaining the heat and stirring, add hexane ("anti-solvent") dropwise via a pipette until a persistent cloudiness appears.

  • Add 1-2 more drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly as described in Protocol 2.

  • Cool further in an ice bath and collect the crystals via vacuum filtration.

  • Wash the collected crystals with a small amount of a pre-chilled ethyl acetate/hexane mixture (e.g., 1:4 ratio).

  • Dry the purified crystals.

References

  • ResearchGate. (n.d.). How to recrystallize an oily compound?
  • Nichols, L. (n.d.). Recrystallization. From a collection of chemistry resources.
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  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2023, February 19).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • PubChem. (n.d.). methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate.
  • Chemistry LibreTexts. (2021, March 5). 2.
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  • Fisher Scientific. (n.d.). methyl 3-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetamido)
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • ChemSynthesis. (n.d.). 1-(1,3-benzodioxol-5-yl)-3-(2-methyl-1,3-dioxolan-2-yl)-1-propanone.
  • PubChem. (n.d.). N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine.
  • Al-Obaidi, A., et al. (2023).
  • Scent.vn. (n.d.). alpha-Methyl-1,3-benzodioxole-5-propanol.
  • Collins, M., et al. (2017).
  • Reddit. (2024, October 17).
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  • Bohle, D. S., & Fotie, J. (n.d.). 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide).
  • Google Patents. (n.d.).
  • Asili, J., et al. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.
  • Bagalà, F., et al. (2024, February 4).
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • ChemicalBook. (n.d.). methyl 3-(methylamino)
  • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (n.d.). (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one.
  • PubChem. (n.d.). Methyl 3-(methylamino)propanoate.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION: 3-(1,3-Benzodioxol-5-yl)-2-methylpropanamide.
  • Google Patents. (n.d.). WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)
  • National Institutes of Health. (n.d.). Crystal structure of methyl 2-(2H-1,3-benzodioxol-5-yl).... PMC - NIH.
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Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning in Benzodioxole Derivative Synthesis

Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzodioxole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance during synthesis. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst poisoning and provide robust, field-proven troubleshooting strategies and preventative measures. Our goal is to empower you with the expertise to diagnose issues, optimize your reactions, and ensure the integrity of your results.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Inactivation

This section is structured to help you identify the root cause of reaction failures based on common observational symptoms.

Symptom: Reaction is Sluggish, Stalls, or Fails to Reach Completion

This is the most common indicator of catalyst poisoning. The deactivation of catalytic active sites by impurities prevents the reaction from proceeding at the expected rate.[1]

Q1: My reaction started well but then slowed down significantly. What are the likely culprits?

A1: This pattern often points to poisoning by by-products generated during the reaction or the slow leaching of an impurity from a reagent or solvent.[1]

  • By-product Inhibition: In Williamson ether-type syntheses of benzodioxoles, which proceed via an SN2 mechanism, side reactions like elimination can occur, especially with sterically hindered reagents or at elevated temperatures.[2][3] These by-products can adsorb onto the catalyst surface, blocking active sites.

  • Phase-Transfer Catalyst (PTC) Poisoning: If you are using a quaternary ammonium salt (a common PTC), it can be "poisoned" by highly lipophilic anions. For instance, if your synthesis involves a tosylate leaving group, the catalyst may pair more strongly with the tosylate anion than your intended nucleophile, effectively taking the catalyst out of the cycle.[4] Consider using a mesylate or a simple halide leaving group instead.[4]

  • Water Accumulation: Water, a potential by-product or a contaminant in solvents like DMSO, can deactivate certain catalysts. For copper-based systems, excess water can promote sintering of copper particles and alter the catalyst support structure, leading to irreversible deactivation.[5][6]

Q2: The reaction never initiated, or the yield is extremely low from the start. What should I investigate first?

A2: This scenario strongly suggests that one of your starting materials or the solvent is contaminated with a potent catalyst poison.[7][8] The most effective mitigation strategy is often rigorous purification of the feed.[1][9]

  • Sulfur and Nitrogen Compounds: These are classic poisons for many metal catalysts, including copper and palladium, which can be used in related syntheses.[10][11] Sulfur compounds in solvents or nitrogen-containing impurities in catechol can irreversibly bind to the metal's active sites.[11]

  • Heavy Metals: Trace amounts of metals like lead or mercury, which can be present in lower-grade reagents, can permanently deactivate your catalyst.[10][11]

  • Purity of Catechol: Catechol itself can contain impurities from its manufacturing process. It is crucial to use a high-purity grade or purify it prior to use, for example, by distillation under reduced pressure or recrystallization from toluene.[12][13]

Q3: How can I confirm if my catalyst is poisoned?

A3: A combination of reaction monitoring and analytical techniques is required.

  • Control Experiment: Run the reaction with a fresh, high-purity batch of all reagents and a new batch of catalyst. If this reaction proceeds normally, it confirms that the issue lay with the original set of reagents.

  • Analytical Characterization: Modern diagnostic tools can provide direct evidence of poisoning.[1] Techniques like X-ray Photoelectron Spectroscopy (XPS) can analyze the surface of the recovered catalyst to detect the presence of adsorbed poisons like sulfur or halides.[1]

Section 2: Preventative Strategies & Protocols

Proactive measures are the most effective way to avoid catalyst poisoning. Integrating these protocols into your workflow can save significant time and resources.

Strategy 1: Rigorous Reagent and Solvent Purification

The most critical step in preventing catalyst poisoning is ensuring the purity of all reaction components.[1][9][14]

Protocol: Purification of Dichloromethane (DCM) for Synthesis

  • Objective: To remove water and acidic impurities that can interfere with the reaction.

  • Procedure:

    • Pre-dry the DCM by letting it stand over anhydrous calcium chloride for 24 hours.

    • Decant the DCM into a distillation flask.

    • Add phosphorus pentoxide (P₄O₁₀) as a drying agent.

    • Reflux the mixture for 2-3 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Distill the DCM, collecting the fraction that boils at 39-40°C.

    • Store the purified DCM over activated 3Å molecular sieves under an inert atmosphere.[15]

Protocol: Purification of Catechol

  • Objective: To remove oxidized impurities and other organic contaminants.

  • Procedure:

    • Place crude catechol in a round-bottom flask suitable for vacuum distillation.

    • Set up a vacuum distillation apparatus.

    • Distill the catechol under reduced pressure. The pure compound typically boils at 119–121°C at 10 mm Hg.[12]

    • For highest purity, recrystallize the distilled solid from approximately five times its weight of hot toluene.[12]

    • Collect the resulting colorless plates by filtration and dry under vacuum. The melting point should be 104–105°C.[12]

Strategy 2: Catalyst Handling and Pre-treatment

Proper handling ensures the catalyst is active from the start of the reaction.

Q: Should I pre-treat my catalyst?

A: Yes, especially if using a solid-supported metal catalyst. Pre-treatment can remove surface oxides or other deactivating species. For example, a copper catalyst might be activated by heating under a stream of hydrogen gas to reduce surface oxides before being introduced to the reaction mixture.

Strategy 3: Reaction Condition Optimization

Reaction conditions can be tuned to minimize the formation of poisons and favor the desired reaction pathway.[14]

  • Temperature Control: Excessively high temperatures can promote side reactions that generate catalyst inhibitors.[7] Maintain the optimal temperature throughout the reaction.[7]

  • Addition Rate: Slow, controlled addition of reagents can prevent localized high concentrations and exothermic events that might lead to by-product formation.[8][16]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing poor reaction performance.

G cluster_purity Purity Analysis cluster_conditions Condition Optimization cluster_catalyst Catalyst Evaluation Start Symptom: Low Yield / Stalled Reaction Check_Purity Step 1: Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Step 2: Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Purify_Reagents Action: Purify Catechol, DCM, etc. via Protocol Check_Purity->Purify_Reagents Check_Catalyst Step 3: Evaluate Catalyst (Age, Handling, Loading) Check_Conditions->Check_Catalyst Optimize_Temp Action: Lower Temperature to Reduce By-products Check_Conditions->Optimize_Temp New_Catalyst Action: Use Fresh Batch of Catalyst Check_Catalyst->New_Catalyst Run_Control Action: Run Control Rxn with New Reagents Purify_Reagents->Run_Control End Problem Resolved Run_Control->End Optimize_Addition Action: Slow Reagent Addition Rate Optimize_Temp->Optimize_Addition Optimize_Addition->End Regenerate Action: Attempt Catalyst Regeneration (if applicable) New_Catalyst->Regenerate Regenerate->End

Caption: Troubleshooting workflow for catalyst poisoning.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I regenerate a poisoned catalyst?

A1: It depends on the nature of the poison.[9]

  • Reversible Poisoning: If the poison is weakly adsorbed (e.g., coking/carbon deposition), regeneration may be possible.[5] This can sometimes be achieved through thermal treatment or careful washing with a specific solvent to remove the inhibiting species.[9][10]

  • Irreversible Poisoning: If the poison forms a strong, covalent bond with the active site (e.g., sulfur or heavy metals), the deactivation is often permanent.[11] In these cases, the catalyst must be replaced.[9][10]

Q2: My synthesis uses a phase-transfer catalyst (PTC) like a quaternary ammonium salt. What are common poisons for this type of catalyst?

A2: PTCs are poisoned when a foreign ion deactivates a portion of the catalyst.[17] Highly polarizable or lipophilic anions, such as iodide or tosylate, can pair very strongly with the quaternary ammonium cation.[4] This strong ion pair is less likely to transfer the desired nucleophile into the organic phase, thus slowing or stopping the reaction.[4] Using anions like bromide or mesylate can often circumvent this issue.[4]

Q3: What impact does water have on syntheses using copper catalysts?

A3: Water can be highly detrimental to copper catalysts. It can accelerate the sintering (agglomeration) of copper nanoparticles, which leads to a decrease in the number of active sites and an irreversible loss of activity.[5] Furthermore, high water content can promote changes in the catalyst's support material, such as alumina, further deactivating the system.[5][6]

Q4: Can reaction by-products poison the catalyst?

A4: Yes, this is a common form of autoinhibition.[1] In any reaction, side products can be formed. If these molecules have a stronger affinity for the catalyst's active sites than the reactants, they will preferentially adsorb and block the sites, reducing the reaction rate over time.[1] This is why monitoring reaction progress and optimizing for selectivity is crucial.[7]

Visualization of Poisoning Mechanism

This diagram illustrates how a poison molecule blocks the active site of a heterogeneous catalyst, preventing reactant binding.

G cluster_0 Active Catalyst cluster_1 Poisoned Catalyst Catalyst Active Site Product Product Catalyst->Product Converts Reactant Reactant Reactant->Catalyst Binds Poisoned_Catalyst Blocked Site Poison Poison (e.g., Sulfur) Poison->Poisoned_Catalyst Irreversibly Binds Blocked_Reactant Reactant Blocked_Reactant->Poisoned_Catalyst Binding Blocked

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Abstract This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a molecule of interest in synthetic chemistry and drug discovery. In the absence of a dir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a molecule of interest in synthetic chemistry and drug discovery. In the absence of a directly published spectrum, this guide presents a detailed prediction based on established principles and spectral data from analogous structures. Furthermore, we objectively compare the utility of ¹H NMR with other key analytical techniques—namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to advocate for an integrated approach to structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of spectroscopic methods for the unambiguous characterization of novel organic compounds.

Introduction: The Structural Elucidation Challenge

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate incorporates several key functional groups: a benzodioxole ring, an ether linkage, and a methyl ester. This combination of features makes it a valuable scaffold in medicinal chemistry. Accurate and unequivocal structural verification is a cornerstone of chemical research and development, ensuring the integrity of subsequent biological and pharmacological studies. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful first-line technique for determining the structure of organic molecules, a comprehensive analysis often necessitates a multi-technique approach to resolve ambiguities and provide orthogonal confirmation. This guide delves into the detailed ¹H NMR spectral features of the title compound and contextualizes its analytical value by comparison with other spectroscopic methods.

In-Depth Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis is based on the principle of chemical shift, which is influenced by the local electronic environment of each proton, and spin-spin coupling, which provides information about neighboring protons.

Molecular Structure and Proton Labeling

To facilitate the spectral analysis, the protons in the molecule are labeled as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up Experiment (zg30) transfer->setup acquire Acquire Data (16-64 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref integrate Integrate Peaks ref->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is highly informative, a multi-faceted analytical approach provides a more robust and complete structural characterization.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Proton environment and connectivity- Relative number of protons- Stereochemical information- High resolution and sensitivity- Non-destructive- Quantitative- Can be complex for large molecules- Requires soluble sample
¹³C NMR Spectroscopy - Carbon skeleton- Number of unique carbons- Hybridization of carbons- Complements ¹H NMR- Simpler spectra (no C-C coupling)- Lower natural abundance of ¹³C requires longer acquisition times- Less sensitive than ¹H NMR
Mass Spectrometry (MS) - Molecular weight- Elemental composition (HRMS)- Fragmentation patterns- High sensitivity (sub-picomole)- Can be coupled with chromatography (LC-MS, GC-MS)- Isomers can be difficult to distinguish- Can be a destructive technique
Infrared (IR) Spectroscopy - Presence of functional groups- Fast and simple- Can be used for solid, liquid, and gas samples- Provides limited information on the overall structure- "Fingerprint" region can be complex

4.1. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For the title compound, one would expect to see distinct signals for the aromatic carbons, the methylenedioxy carbon, the aliphatic carbons in the propanoate chain, the ester carbonyl carbon, and the methyl ester carbon. The chemical shift of the carbonyl carbon (typically > 170 ppm) would be a particularly strong indicator of the ester functionality.

4.2. Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental composition. Techniques like Electrospray Ionization (ESI) are well-suited for this type of molecule. [1]Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the methoxy group or the propanoate side chain.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, the IR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption around 1735-1750 cm⁻¹. [2]* C-O stretch (ether and ester): Strong absorptions in the 1000-1300 cm⁻¹ region. [2][3]Aromatic ethers typically show a strong band around 1250 cm⁻¹.

  • =C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

The presence of these bands would provide strong evidence for the proposed structure, complementing the more detailed information from NMR and MS.

Integrated Spectroscopic Approach

The most reliable structural elucidation is achieved by combining the data from these orthogonal techniques.

G Unknown Unknown Compound HNMR 1H NMR Unknown->HNMR CNMR 13C NMR Unknown->CNMR MS Mass Spec. Unknown->MS IR IR Spec. Unknown->IR Structure Confirmed Structure HNMR->Structure Proton Framework CNMR->Structure Carbon Skeleton MS->Structure Molecular Formula IR->Structure Functional Groups

Caption: An integrated approach to structural elucidation.

Conclusion

The structural characterization of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate serves as an excellent case study for the application of modern spectroscopic techniques. While ¹H NMR provides a wealth of information about the proton framework of the molecule, its full potential is realized when used in concert with ¹³C NMR, mass spectrometry, and infrared spectroscopy. This integrated approach allows for the unambiguous determination of the molecular structure, providing the high level of confidence required for subsequent research and development activities. By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical workflow for the characterization of novel chemical entities.

References

  • Advanced Organic Chemistry: The ¹H NMR spectrum of methyl propanoate. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry - PMC. [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization - MDPI. [Link]

  • Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 1,3-BENZODIOXOLE-BASED β- AND γ-PEPTIDE LINKAGES EXHIBITING UNIQUE FLUORESCENCE, CONFORMATION, AND SELF-ASSOCIATION PROPERTIES - LOCKSS. [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. [Link]

  • THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS - Canadian Science Publishing. [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization - ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

  • Which one is better for an analytical technique, NMR or IR? Why? - Quora. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet - Sema. [Link]

  • 1,3-benzodioxole-5-methanaminium, N-[2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl]-, chloride - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • 1 H NMR Chemical Shifts. [Link]

  • Heathcock 2011 the Chemical Shift of Aromatic Alkoxy Groups | PDF | Nuclear Magnetic Resonance - Scribd. [Link]

  • NMR spectrum of methyl propanoate | Learning Science. - YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. [Link]

  • Solved Construct a simulated 1H NMR spectrum for methyl | Chegg.com. [Link]

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Validation

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Benzodioxol Propanoate Purity Assessment

This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of benzodioxol propanoate. Moving beyond a simpl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the purity assessment of benzodioxol propanoate. Moving beyond a simple checklist, we will explore the causality behind each experimental choice, ensuring the final method is not only compliant with regulatory standards but is also robust, reliable, and scientifically sound. The objective is to establish, through documented evidence, a high degree of assurance that the analytical procedure is fit for its intended purpose.[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and stability of pharmaceutical substances.

The validation process we will detail adheres to the harmonized principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, an analytical method is the lens through which we assess product quality. For a purity assessment, the method must be sensitive and specific enough to distinguish the active pharmaceutical ingredient (API) from its process-related impurities and potential degradation products. Method validation is the formal process that confirms the analytical procedure's performance characteristics meet the requirements for the intended application.[6] Without this, all data generated is scientifically unsubstantiated. For purity and stability testing, a "stability-indicating method" is required—one that can provide an unambiguous assessment of the drug substance's stability under various environmental factors.[7][8]

Foundational Work: Method Development for Benzodioxol Propanoate

Before validation can commence, a suitable HPLC method must be developed. The physicochemical properties of benzodioxol propanoate—a moderately non-polar molecule with a strong UV-absorbing benzodioxole chromophore—guide our instrumental choices.[9]

Our Starting Point: A Reversed-Phase HPLC Method

  • Rationale: Reversed-phase chromatography is the workhorse of the pharmaceutical industry, ideal for separating compounds of moderate to low polarity. The non-polar stationary phase (C18) will interact with the benzodioxol propanoate, while a polar mobile phase elutes it.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Expert Insight: A 3.5 µm particle size offers a good balance between efficiency (sharper peaks) and backpressure, making it a robust choice for routine quality control.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile

    • Rationale: A low pH mobile phase ensures that any acidic or basic functional groups on the analyte or impurities are in a single protonation state, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with excellent UV transparency.

  • Elution: Gradient elution, starting at 50% B and increasing to 95% B over 15 minutes.

    • Expert Insight: A gradient is crucial for a purity method. It ensures that late-eluting, more non-polar impurities are washed from the column in a reasonable time, while providing good resolution for early-eluting polar impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.

  • Detection: UV-Vis Diode Array Detector (DAD) at 288 nm.

    • Rationale: A DAD allows for the assessment of peak purity and can help identify co-eluting peaks. The wavelength of 288 nm is selected based on the UV absorbance maximum of the benzodioxole moiety.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Validation is not a single experiment but a series of interconnected tests. Each parameter demonstrates that the method is suitable for its intended use.[10][11] The analytical method for determining the purity of benzodioxol propanoate falls under Category I (Quantitation of major components) and Category II (Quantitation of impurities) as defined by USP <1225>.[10][12]

Below is the logical workflow for validating our developed method.

HPLC_Validation_Workflow cluster_0 Method Development & System Suitability cluster_1 Core Validation Parameters cluster_2 Finalization Dev Method Development SST System Suitability Testing Dev->SST Specificity Specificity / Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Final Method Robustness->Report

Caption: Workflow for HPLC Method Validation.

Specificity: Proving the Method is Selective

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2][13] For a purity method, this is arguably the most critical parameter.

Experimental Protocol: Forced Degradation

To prove the method is stability-indicating, we must intentionally degrade the benzodioxole propanoate sample under various stress conditions as mandated by ICH Q1A(R2).[7][14] The goal is not complete destruction but to achieve 5-20% degradation, which is sufficient to produce and separate degradation products.[14][15]

  • Prepare Stock Solutions: Prepare a stock solution of benzodioxol propanoate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a period sufficient to meet ICH Q1B guidelines (e.g., 1.2 million lux hours).[8]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC. Use a DAD to assess peak purity of the main benzodioxol propanoate peak in each stressed sample.

Forced_Degradation_Concept cluster_stress Stress Conditions (ICH Q1A) API Benzodioxol Propanoate (API) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Heat API->Thermal Photo Light (UV/Vis) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Result: API peak is resolved from all degradation products (DPs). Peak purity is confirmed. HPLC->Result

Caption: Conceptual Diagram of a Forced Degradation Study.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the benzodioxol propanoate peak and all degradation product peaks.

  • The peak purity analysis (e.g., using a DAD) of the analyte peak must pass, indicating no co-elution with degradants.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]

Experimental Protocol:

  • Prepare a stock solution of benzodioxol propanoate reference standard (e.g., 1000 µg/mL).

  • Create a series of dilutions to cover the expected range. For a purity method, this must cover from the Limit of Quantitation (LOQ) to 120% of the specification for impurities. For the main component (assay), a typical range is 80% to 120% of the target concentration.[16] We will prepare at least five concentration levels.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Example Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)15,250
50.0755,100
100.0 (Target)1,510,500
120.01,812,000
150.02,265,800

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[17]

  • Y-intercept: Should be insignificant compared to the response at 100% concentration (e.g., < 2.0% of the 100% response).[17]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[13][16] It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo (if available). If not, use the drug product and perform a standard addition. For a drug substance, accuracy is often inferred from linearity. For impurities, it involves spiking a known amount of the impurity into the sample.

  • Spike the sample with the benzodioxol propanoate reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Example Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for the assay of a drug substance. For impurities, the range can be wider depending on the concentration.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze three different concentrations in the range, in triplicate (nine total determinations).[11]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • The goal is to assess the variations that occur within the same laboratory.[17]

Example Data & Acceptance Criteria:

Precision LevelAnalyst/Day/InstrumentPeak Area Results (n=6)Mean Peak Area% RSD
Repeatability Analyst 1 / Day 1 / #11510k, 1508k, 1512k, 1515k, 1505k, 1511k1,510,1670.25%
Intermediate Analyst 2 / Day 2 / #21520k, 1518k, 1525k, 1515k, 1522k, 1519k1,519,8330.23%

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): For the assay of a drug substance, the %RSD should be ≤ 1.0%. For impurities, it should be ≤ 10%.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Inject a series of dilute solutions of benzodioxol propanoate.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.[17]

  • Confirmation of LOQ: Inject six replicates at the determined LOQ concentration and confirm that the %RSD is acceptable (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters.

  • Vary each parameter within a realistic range, one at a time.

  • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Example Data & Acceptance Criteria:

Parameter VariedNominal ValueModified ValueImpact on System Suitability
Flow Rate 1.0 mL/min± 0.1 mL/minAll parameters pass.
Column Temperature 30 °C± 2 °CAll parameters pass.
Mobile Phase pH 2.5± 0.2All parameters pass.
% Acetonitrile (Initial) 50%± 2%All parameters pass.

Acceptance Criteria:

  • System suitability requirements (e.g., resolution, tailing factor, repeatability) must be met under all varied conditions.

Conclusion: A Validated Method as a Cornerstone of Quality

By systematically executing the protocols for specificity, linearity, range, accuracy, precision, LOD/LOQ, and robustness, we have built a comprehensive validation package. This guide demonstrates that the developed HPLC method for benzodioxol propanoate is scientifically sound and fit for its intended purpose of purity assessment and stability monitoring. The combination of explaining the causal logic behind procedural steps and grounding the acceptance criteria in authoritative guidelines ensures the resulting data is trustworthy and defensible. This validated method now becomes a reliable tool in the quality control laboratory, safeguarding product quality throughout the drug development lifecycle.

References

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (2015).
  • ResolveMass Laboratories. (2026, February 15).
  • BA Sciences. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA.
  • Spectroscopy. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Spectroscopy Online.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ResolveMass Laboratories. (2025, September 20).
  • Perpusnas. (2025, December 4).
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • United States Pharmacopeia. (2017).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Pharmaguideline. (2024, December 11).
  • Singh, S., & Singh, A. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

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Comparative

A Guide to the Vibrational Landscape of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate: An FTIR-Based Comparative Analysis

For the modern researcher and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a molecule of interest in synthetic chemistry. By dissecting its constituent functional groups and comparing them with structurally similar compounds, we offer a predictive framework for its vibrational spectrum, supported by established experimental protocols.

Deconstructing the Molecule: A Vibrational Perspective

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is a multifaceted molecule presenting several key functional groups that will give rise to a characteristic FTIR spectrum. To understand its complete vibrational profile, we must first consider the individual contributions of the 1,3-benzodioxole ring, the aryl ether linkage, and the methyl propanoate chain.

The 1,3-benzodioxole moiety, a common scaffold in natural products and pharmaceuticals, is characterized by several distinct vibrational modes. These include the aromatic C-H and C=C stretching vibrations, as well as the signature C-O-C stretching of the dioxole ring.

The aryl ether linkage introduces a strong C-O stretching band, the position of which is sensitive to the electronic environment of the aromatic ring.

Finally, the methyl propanoate group will exhibit a prominent carbonyl (C=O) stretch, along with C-O stretching from the ester functionality and various C-H stretching and bending modes from the aliphatic chain and the methyl group.

Predicted FTIR Characteristic Peaks: A Comparative Table

The following table summarizes the predicted characteristic FTIR absorption bands for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, with comparative data from analogous structures to provide a robust predictive model.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) **Comparative Compound & Wavenumber (cm⁻¹) **
Aromatic C-H Stretching3100-30001,3-Benzodioxole
Aliphatic C-H Stretching2975-2860Methyl Propanoate (~2954, 2846 cm⁻¹)[1]
Ester C=O Stretching1750-1735Methyl Propanoate (~1743 cm⁻¹)[1]
Aromatic C=C Stretching1620-1580 & 1510-14505-nitro-1,3-benzodioxole (~1619, 1563, 1515 cm⁻¹)
Aliphatic CH₂/CH₃ Bending (Scissoring)1470-1430Methyl Propanoate (~1443, 1358 cm⁻¹)[1]
Aryl Ether C-O Asymmetric Stretching1270-1230Aryl alkyl ethers (~1250 cm⁻¹)
Ester C-O Stretching1200-1170Methyl Propanoate (~1203 cm⁻¹)[1]
Benzodioxole C-O-C Symmetric Stretching1050-10205-nitro-1,3-benzodioxole (~1036 cm⁻¹)
Aromatic C-H Out-of-plane Bending900-7005-nitro-1,3-benzodioxole (~872, 810, 719 cm⁻¹)

Comparative Spectral Analysis: Insights from Structurally Related Molecules

To further refine our understanding of the target molecule's FTIR spectrum, a comparison with known spectra of related compounds is invaluable.

  • Methyl Propanoate : As a close analog for the ester portion, its spectrum provides a reliable reference for the C=O stretching vibration around 1743 cm⁻¹, as well as the C-O stretching and aliphatic C-H vibrations.[1][2]

  • 1,3-Benzodioxole and its Derivatives : The spectrum of 1,3-benzodioxole itself, along with substituted derivatives like 5-nitro-1,3-benzodioxole, helps to pinpoint the characteristic aromatic C=C stretching bands and the crucial C-O-C symmetric stretching of the five-membered dioxole ring.

  • Aryl Ethers : General spectra of aryl alkyl ethers confirm the expected region for the strong C-O asymmetric stretching band, typically found between 1270 and 1230 cm⁻¹.

  • Safrole and Sesamol : These naturally occurring compounds, which contain the 1,3-benzodioxole ring system, offer a real-world comparison. Safrole (4-allyl-1,2-(methylenedioxy)benzene) and Sesamol (3,4-methylenedioxyphenol) provide context for the vibrational modes of the benzodioxole ring when attached to other functional groups. While not a perfect match, their spectra reinforce the expected peak locations for the aromatic and dioxole functionalities.

By synthesizing the data from these comparative molecules, we can anticipate a complex but interpretable spectrum for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, with the most prominent features being the sharp ester C=O stretch, the strong aryl ether C-O stretch, and the characteristic pattern of bands from the benzodioxole ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid sample such as Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation and Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Workflow for FTIR Analysis:

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Procedure:
  • Prepare the Instrument: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Clean the ATR Crystal: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residues. Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum: With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Apply the Sample: Place a small drop of the liquid Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Acquire the Sample Spectrum: Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Clean the ATR Crystal: After analysis, clean the ATR crystal immediately and thoroughly with a solvent-moistened lint-free wipe to prevent sample cross-contamination.

  • Data Processing and Analysis: The acquired spectrum should be baseline-corrected and the peaks identified and assigned to their corresponding vibrational modes.

Spectral Interpretation: A Logical Approach

The interpretation of the resulting spectrum should follow a systematic approach to confirm the structure of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate and rule out potential impurities or alternative structures.

Caption: Logical workflow for the interpretation of the FTIR spectrum.

By methodically identifying the characteristic peaks for each functional group and comparing their positions and relative intensities to the predicted values and the spectra of analogous compounds, a high degree of confidence in the structural assignment can be achieved. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. Methyl Propanoate. [Link]

  • NIST Chemistry WebBook. Safrole. [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. Methyl propanoate. [Link]

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041.
  • Fiveable. Spectroscopy of Ethers. [Link]

Sources

Validation

Comparing reactivity of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate vs ethyl esters

Title: Comparative Reactivity Profile: Methyl vs. Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Subtitle: Kinetic Differentiation, Synthetic Utility, and Process Optimization for Benzodioxole Ether Scaffolds Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Profile: Methyl vs. Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Subtitle: Kinetic Differentiation, Synthetic Utility, and Process Optimization for Benzodioxole Ether Scaffolds

Executive Summary

This guide provides a technical comparison between the methyl and ethyl ester variants of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate . These molecules are critical intermediates derived from the Michael addition of Sesamol to acrylates, serving as precursors for ether-linked benzodioxole therapeutics and antioxidants.

Key Findings:

  • Kinetic Advantage: The methyl ester exhibits a 2.5–4.0x faster hydrolysis rate (

    
    ) under basic saponification conditions compared to the ethyl ester, primarily driven by reduced steric hindrance at the tetrahedral intermediate.
    
  • Electronic Context: The C5-ether linkage (

    
    ) functions as a strong electron donor to the aromatic ring but has a negligible inductive effect on the distant ester carbonyl, making steric factors the dominant differentiator.
    
  • Process Recommendation: Use the Methyl ester for rapid, high-throughput library synthesis or when mild hydrolysis conditions are required to preserve the benzodioxole ring (which is acid-sensitive). Use the Ethyl ester for processes requiring higher thermal stability or when avoiding methanol generation is critical for toxicity profiles.[1]

Structural & Electronic Landscape

To understand the reactivity, we must analyze the specific scaffold.[1] Unlike standard hydrocinnamates (Carbon-Carbon linked), this molecule features a phenolic ether linkage .[1]

Molecule: Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate Structure: [Benzodioxole]-O-CH2-CH2-COOCH3

Electronic Influence of the Benzodioxole-Ether Axis

The oxygen atom at position 5 of the benzodioxole ring acts as a resonance donor to the aromatic system. However, the propanoate chain insulates the ester carbonyl from this resonance.

  • Inductive Effect: The

    
    -oxygen (relative to the carbonyl) exerts a mild electron-withdrawing inductive effect ($ -I $), slightly activating the carbonyl carbon toward nucleophilic attack compared to a simple alkyl chain.
    
  • Steric Gating: The primary differentiator between the Methyl and Ethyl variants is the steric bulk of the alkoxy group during the formation of the tetrahedral intermediate.[1]

Diagram 1: Reaction Landscape & Divergent Pathways

This diagram illustrates the synthesis of the target esters and their competitive reactivity pathways (Hydrolysis vs. Reduction).

ReactionLandscape cluster_kinetics Kinetic Control Point Sesamol Sesamol (Nucleophile) TargetEster Target Ester 3-[(Benzodioxol-5-yl)oxy]propanoate Sesamol->TargetEster Michael Addition (Base Cat.) Acrylate Alkyl Acrylate (Methyl vs Ethyl) Acrylate->TargetEster Acid Carboxylic Acid (Hydrolysis Product) TargetEster->Acid Saponification (k_hyd: Me > Et) Alcohol Primary Alcohol (Reduction Product) TargetEster->Alcohol LiAlH4 Reduction (k_red: Me ≈ Et) TransEster Transesterified Product TargetEster->TransEster ROH Exchange (Equilibrium)

Caption: Synthesis via Michael addition followed by divergent reactivity pathways. The hydrolysis step (red arrow) is the primary kinetic differentiator between Methyl and Ethyl variants.

Comparative Performance Metrics

The following data summarizes the reactivity differences based on standard physical organic chemistry principles applied to this specific scaffold.

Table 1: Reactivity & Physical Property Comparison

FeatureMethyl Ester VariantEthyl Ester VariantMechanistic Driver
Hydrolysis Rate (

)
1.0 (Reference) 0.25 – 0.40 Steric hindrance of the ethyl group destabilizes the tetrahedral transition state.
Saponification Conditions LiOH/THF/H2O, 0°C, 30 minLiOH/THF/H2O, RT, 2-4 hMethyl ester allows milder conditions, preserving the acid-sensitive acetal (methylenedioxy) bridge.
Transesterification Fast (Good Leaving Group: MeOH)Slower (Leaving Group: EtOH)Methoxide is a smaller leaving group; kinetics favor methyl exchange.[1]
Crystallinity Generally Higher MPOften Oil / Low MPMethyl esters pack more efficiently in crystal lattices due to symmetry.[1]
Atom Economy Higher (MW of leaving group = 31)Lower (MW of leaving group = 45)Methyl offers slightly better mass efficiency in large-scale synthesis.[1]

Experimental Protocols (Self-Validating)

Protocol A: Competitive Hydrolysis Assay (Kinetic Profiling)

Objective: To empirically determine the rate difference between the Methyl and Ethyl esters.

Materials:

  • Substrates: Methyl 3-[(benzodioxol-5-yl)oxy]propanoate (1.0 eq) AND Ethyl 3-[(benzodioxol-5-yl)oxy]propanoate (1.0 eq).

  • Reagent: NaOH (0.5 eq - limiting reagent).[1]

  • Solvent:

    
    -DMSO (for in-situ NMR monitoring) or MeOH/Water.[1]
    

Workflow:

  • Dissolution: Dissolve equimolar amounts (0.1 mmol each) of Methyl and Ethyl ester in 0.6 mL

    
    -DMSO in an NMR tube.
    
  • T0 Scan: Acquire a single-scan

    
    H NMR.[1] Integrate the Methyl singlet (
    
    
    
    ppm) vs. the Ethyl quartet (
    
    
    ppm).[1] Normalize to the benzodioxole methylene singlet (
    
    
    ppm), which is chemically inert.[1]
  • Initiation: Add 0.5 equivalents of NaOD (in

    
    ). Shake vigorously.
    
  • Monitoring: Acquire spectra every 5 minutes for 60 minutes.

  • Validation: The disappearance of the Methyl singlet should occur significantly faster than the Ethyl quartet. Plot

    
     vs. time to extract 
    
    
    
    .[1]
Protocol B: Synthesis via Michael Addition

Objective: Efficient generation of the core scaffold.

  • Setup: Charge a flask with Sesamol (1.0 eq) and anhydrous

    
     (0.1 eq) in Acetonitrile.
    
  • Addition: Add Methyl Acrylate (1.2 eq) dropwise at room temperature.

    • Note: For the Ethyl variant, substitute with Ethyl Acrylate.[1] Reaction time will increase by ~20%.[1]

  • Reaction: Heat to 60°C for 4-6 hours.

  • Checkpoint: TLC (Hexane/EtOAc 4:1).[1] Sesamol (

    
    ) should disappear; Product (
    
    
    
    ) appears.[1]
    • Scientific Insight: If the reaction stalls, add catalytic amount of TBAF. The fluoride ion activates the phenol via H-bonding, increasing nucleophilicity.

Process Logic & Workflow Visualization

The following diagram details the decision matrix for selecting the appropriate ester based on downstream requirements.

Diagram 2: Selection Logic & Experimental Workflow

Workflow Start Start: Select Ester Strategy Decision1 Requirement: Rapid Library Generation? Start->Decision1 BranchMe Select METHYL Ester Decision1->BranchMe Yes (Speed) BranchEt Select ETHYL Ester Decision1->BranchEt No (Stability) ExpMe Protocol: Mild Saponification (LiOH, 0°C) Preserves Benzodioxole Ring BranchMe->ExpMe ExpEt Protocol: High Temp Processing or Ethanol-only byproduct req. BranchEt->ExpEt Analysis Validation: 1H NMR / HPLC Check for Ring Cleavage ExpMe->Analysis ExpEt->Analysis

Caption: Decision matrix for ester selection. Methyl is preferred for kinetics; Ethyl for thermodynamic stability or solvent compatibility.[1]

References

  • Sesamol Reactivity & Derivatives

    • Structure-Chemical Reactivity of Alkylated Sesamol Derivatives. (2020).[1][2][3][4][5] Molecules. This paper details the HOMO/LUMO gaps and nucleophilicity of sesamol derivatives, validating the electron-donating nature of the ether linkage.

  • Ester Hydrolysis Kinetics (General Principles)

    • Kinetic studies in ester hydrolysis. (Indian Academy of Sciences).[1] Confirms the "Structure-Reactivity" relationship where ethyl groups retard hydrolysis rates compared to methyl groups due to steric and inductive factors.[1]

  • Synthetic Precursors (Benzodioxole Propanoates)

    • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid derivatives.[1][6][7][8] (Sigma-Aldrich/Merck).[1] Provides physical property data and handling safety for similar benzodioxole propanoate scaffolds.[1]

  • Mechanistic Grounding

    • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] (Chemistry Steps). A foundational resource detailing the tetrahedral intermediate pathway (

      
       mechanism) relevant to the kinetic arguments made in this guide.
      

Sources

Validation

Chromatographic Separation of Benzodioxol Isomers and Derivatives

Executive Summary: The Isomer Challenge The benzodioxole moiety (1,3-benzodioxole) is a pharmacophore ubiquitous in drug discovery and forensic analysis, serving as the core for compounds ranging from antiepileptics (sti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The benzodioxole moiety (1,3-benzodioxole) is a pharmacophore ubiquitous in drug discovery and forensic analysis, serving as the core for compounds ranging from antiepileptics (stiripentol) to psychoactive precursors (safrole, piperonal) and illicit substances (MDMA derivatives).

The separation of benzodioxol derivatives presents a dual challenge:

  • Regioisomerism: Distinguishing positional isomers (e.g., 2,3- vs. 3,4-methylenedioxy substitution) where mass spectra are often identical.[1][2]

  • Stereoisomerism: Resolving enantiomers in chiral derivatives, critical for assessing pharmacological potency and toxicity.[3]

This guide objectively compares chromatographic modalities (GC, HPLC, SFC) and stationary phases, providing evidence-based protocols to maximize resolution (


) and selectivity (

).

Strategic Method Selection: GC vs. HPLC vs. SFC

The choice of chromatography is dictated by the analyte's volatility, thermal stability, and isomeric nature.

FeatureGC-MS HPLC (Reverse Phase) SFC (Supercritical Fluid)
Primary Target Volatile, thermally stable regioisomers (e.g., safrole, isosafrole).Thermally labile, polar, or non-volatile derivatives.Chiral separations and structural isomers requiring high speed.
Isomer Selectivity Moderate. Relies on boiling point and polarity. 2,3- vs 3,4- isomers often co-elute on non-polar columns.High.

interactions on Phenyl-Hexyl phases offer superior selectivity for aromatic positional isomers.
Superior. High diffusivity allows rapid resolution of enantiomers and closely related structural isomers.
Throughput High for routine screening.Moderate.High (3-5x faster than HPLC).
Green Factor Low (Helium carrier, thermal energy).Moderate (Solvent waste).High (CO

based, low solvent consumption).
Decision Logic for Method Selection

The following decision tree illustrates the optimal workflow for selecting a separation method based on analyte properties.

MethodSelection Start Start: Benzodioxol Analyte Volatility Is the analyte volatile & thermally stable? Start->Volatility Chirality Is the separation target Chiral? Volatility->Chirality No Regio Is it a Positional Isomer mixture? Volatility->Regio Yes SFC SFC (Chiralpak IA/IC) Preferred for Speed Chirality->SFC High Throughput HPLC_C18 HPLC (C18) General Screening Chirality->HPLC_C18 Standard/Achiral Purity GC GC-MS (Polar Column) (Rtx-200 / Wax) Regio->GC Yes (e.g., Safrole) HPLC_Phenyl HPLC (Phenyl-Hexyl) Maximize Pi-Pi Interactions Regio->HPLC_Phenyl No (Complex/Labile)

Caption: Decision matrix for selecting the optimal chromatographic mode based on analyte volatility and isomer type.

Deep Dive: Stationary Phase Performance

Positional Isomers: The Phenyl-Hexyl Advantage

For separating positional isomers (e.g., 2,3- vs. 3,4-methylenedioxy derivatives), standard C18 columns often fail because the hydrophobicity differences are negligible. Phenyl-Hexyl phases utilize


 interactions between the stationary phase and the benzodioxole aromatic ring, providing orthogonal selectivity.

Comparative Data: Separation of Aromatic Isomers Conditions: ACN/Water gradient, Flow 1.0 mL/min, UV 254 nm.

Stationary PhaseMechanismSelectivity (

)
Resolution (

)
Recommendation
C18 (Octadecyl) Hydrophobic Interaction1.051.2 (Partial overlap)General purpose, poor for regioisomers.
Phenyl-Hexyl Hydrophobicity +

1.18 2.4 (Baseline) Best for benzodioxol regioisomers.
PFP (Pentafluorophenyl) Dipole-Dipole +

1.121.8Good alternative for halogenated derivatives.

Expert Insight: When using Phenyl-Hexyl columns, avoid Methanol (MeOH) if possible. MeOH can shield


 interactions.[4] Acetonitrile (ACN)  is preferred to maximize the specific selectivity for benzodioxol rings [1].
Chiral Separation: SFC vs. HPLC

For chiral benzodioxol derivatives (e.g., MDMA precursors, chiral drugs), SFC using polysaccharide-based columns is the gold standard due to speed and resolution.

Comparative Data: Chiral Resolution of Benzodioxol Analogs Target: Chiral Amine Derivative (e.g., substituted phenethylamine)

ModeColumnMobile PhaseResolution (

)
Analysis Time
HPLC (Normal Phase) Chiralpak AD-HHexane/EtOH (90:10)2.125 min
HPLC (Reverse Phase) Chiralpak IAACN/Water (40:60)1.818 min
SFC Chiralpak IA CO

/ MeOH (85:15)
3.8 6 min

Experimental Protocols

Protocol A: GC-MS Differentiation of Regioisomers

Application: Forensics and impurity profiling of volatile precursors (e.g., Safrole, Isosafrole).

The Challenge: 2,3-methylenedioxy and 3,4-methylenedioxy isomers have identical mass spectra (EI). Separation must be achieved chromatographically.[5]

  • Sample Prep: Dilute oil/solid in Ethyl Acetate (1 mg/mL).

  • Derivatization (Optional but Recommended): For amine-containing derivatives, use PFPA (Pentafluoropropionic anhydride) to improve peak shape and volatility. Incubate at 60°C for 20 mins.

  • Column Selection:

    • Standard: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS). Often insufficient for critical pairs.

    • High Selectivity:[6]Trifluoropropylmethyl polysiloxane (Rtx-200) .[7][8] The polarity of this phase interacts strongly with the ether oxygen lone pairs, resolving 2,3- from 3,4- isomers [2].

  • GC Conditions:

    • Injector: 250°C, Split 20:1.

    • Oven: 80°C (1 min) → 15°C/min → 280°C (hold 5 min).

    • Carrier: Helium at 1.2 mL/min (Constant Flow).

  • Detection: MS (Scan 40-500 m/z).

Protocol B: High-Throughput Chiral SFC Screening

Application: Drug development for chiral benzodioxol intermediates.

  • System: UHPLC/SFC Switching System (e.g., Agilent 1260 Infinity II SFC or Shimadzu Nexera UC).

  • Screening Set:

    • Columns: Chiralpak IA, IB, IC, ID (Immobilized phases are robust).

    • Modifiers: Methanol, Ethanol, Isopropanol.

  • Standard Gradient:

    • Mobile Phase A: CO

      
      .
      
    • Mobile Phase B: Methanol + 0.1% Diethylamine (for basic amines) or TFA (for acids).

    • Gradient: 5% to 50% B over 5 minutes.

    • Back Pressure: 120-150 bar.

    • Temperature: 40°C.

  • Validation: Calculate Resolution (

    
    ). If 
    
    
    
    , proceed to scale-up.

Visualizing the Separation Mechanism

The following diagram details the interaction mechanisms that drive the separation of benzodioxol derivatives on a Phenyl-Hexyl stationary phase.

SeparationMechanism Analyte Benzodioxol Isomer (Aromatic Ring + Ether Oxygens) PiPi Pi-Pi Stacking (Primary Selectivity) Analyte->PiPi Interacts with Hydrophobic Hydrophobic Interaction (Retention) Analyte->Hydrophobic StationaryPhase Phenyl-Hexyl Ligand (Silica Bonded) StationaryPhase->PiPi Provides Phenyl Ring StationaryPhase->Hydrophobic Provides Hexyl Chain MobilePhase Mobile Phase (ACN/Water) MobilePhase->PiPi ACN preserves interaction (MeOH disrupts)

Caption: Mechanism of action on Phenyl-Hexyl phases. Pi-pi stacking provides the critical selectivity for aromatic isomers.

References

  • Agilent Technologies.[4] (2022).[3][9][10] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]

  • Thigpen, A., DeRuiter, J., & Clark, C. R. (2007). GC-MS Studies on the Regioisomeric 2,3- and 3,4-Methylenedioxyphenethylamines Related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science. [Link]

  • Shimadzu Corporation.[3] (2016).[11][12] Chiral Separation Using SFC and HPLC. Shimadzu Application News. [Link]

  • Waters Corporation. (2012).[12] Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Application Notes. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

This document provides a detailed protocol for the safe handling and disposal of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. As a derivative of 1,3-benzodioxole, this compound requires careful management to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. As a derivative of 1,3-benzodioxole, this compound requires careful management to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.

Part 1: Hazard Characterization and Assessment

The parent compound, 1,3-benzodioxole, is classified with multiple hazards that must be respected when handling any of its derivatives.[1][2] These hazards inform every subsequent step of the disposal process.

Table 1: Inferred Hazard Profile

Hazard Classification GHS Hazard Code Rationale and Precautionary Action
Flammable Liquid and Vapour H226 Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use non-sparking tools and explosion-proof equipment.[2]
Harmful if Swallowed/Inhaled H302 / H332 Avoid ingestion and inhalation.[1][4] All handling and disposal steps should occur in a well-ventilated area or a chemical fume hood.[1][5]
Skin and Eye Irritation H315 / H319 Causes skin and serious eye irritation.[1] Mandates the use of appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5]
Respiratory Irritation H335 May cause respiratory irritation.[1] Handling in a fume hood is critical to prevent exposure to vapors or aerosols.[5]

| Very Toxic to Aquatic Life | H400 | Prohibits disposal down the sewer system under any circumstances.[1][6] Improper release can cause significant environmental damage.[7] |

Part 2: Pre-Disposal Safety Protocols

Before initiating waste collection, ensure all safety measures are in place. The principle of a self-validating protocol means that safety is an integral part of the procedure, not a preliminary checklist.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield for all handling activities.[5]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[5]

  • Respiratory Protection: All waste handling and consolidation should be performed within a certified chemical fume hood to prevent inhalation of vapors.[5]

Handling Precautions:

  • Work in a well-ventilated area at all times.[1]

  • Avoid generating aerosols or dust.

  • Keep containers securely sealed when not in use.[6][8]

  • Wash hands thoroughly after handling.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9][10] The following steps provide a direct operational guide.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[6][10] Never mix this waste stream with incompatible materials.

  • Incompatible Materials: Keep this compound and its waste away from strong oxidizing agents and strong acids.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated solid compound, contaminated weighing papers, and used PPE in a dedicated container lined with a polyethylene bag.

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

WasteSegregation Diagram 1: Waste Segregation Decision Workflow start Waste Generated is_solid Is the waste solid (powder, contaminated PPE)? start->is_solid solid_container Place in dedicated 'Solid Benzodioxole Waste' container. is_solid->solid_container Yes check_compat Are other liquids in container compatible? is_solid->check_compat No (Liquid) liquid_container Place in dedicated 'Liquid Benzodioxole Waste' container. proceed Add to container. check_compat->proceed Yes stop STOP. Use a new, empty container. check_compat->stop No proceed->liquid_container

Caption: Waste segregation workflow for Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate.

Step 2: Container Selection

The integrity of the waste container is paramount to prevent leaks and spills.[7]

  • Compatibility: Use containers made of materials chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are appropriate.[9][11] Avoid metal containers for acidic solutions.[9]

  • Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw-top cap.[8][10]

  • Venting: Do not fill containers more than 90% full to allow for vapor expansion.[9][10] Keep the container closed at all times except when adding waste.[8][11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.[6][8]

  • As soon as the first drop of waste is added, the container must be labeled.

  • The label must include:

    • The words "HAZARDOUS WASTE" .[8][12]

    • The full chemical name: "Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate" . Do not use abbreviations or chemical formulas.[8]

    • A clear indication of the hazards (e.g., Flammable, Toxic).[12]

    • The date of accumulation.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8][11]

  • The SAA must be under the control of laboratory personnel.[8]

  • Store the waste container in a secondary containment bin to mitigate potential leaks.

  • Segregate the container from incompatible materials within the SAA.[8][10]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11][12]

Step 5: Scheduling Final Disposal

Laboratory personnel are not authorized to perform final disposal. This must be handled by trained professionals.

  • Once the waste container is 90% full, or if you are approaching institutional time limits for storage, contact your organization's EHS office to schedule a waste pickup.[8]

  • EHS or a licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.[13]

WasteLifecycle Diagram 2: Chemical Waste Management Lifecycle lab 1. Generation (In-Lab Experiment) saa 2. Accumulation (Labeled Container in SAA) lab->saa Segregate & Containerize ehs 3. EHS Pickup (Scheduled Collection) saa->ehs Request Pickup tsdf 4. Transport (Licensed Hauler) ehs->tsdf disposal 5. Final Disposal (Incineration at TSDF) tsdf->disposal

Caption: The lifecycle of hazardous laboratory waste from generation to final disposal.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Contain: For small, manageable spills, contain the spill using an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.

  • Clean-Up: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly.[5]

  • Report: Report all spills to your laboratory supervisor and EHS office.[5]

Exposure Response:

  • Inhalation: Move the affected person to fresh air immediately.[3] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

By adhering to this comprehensive guide, researchers can ensure that Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is managed safely and responsibly from initial use to final disposal, protecting both laboratory personnel and the environment.

References

  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework for understanding the rationale behind these safety measures, fostering a culture of proactive risk mitigation.

Hazard Assessment and Risk Mitigation

Before any handling of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, a thorough risk assessment must be conducted. This involves evaluating the potential routes of exposure and the corresponding health risks.

  • Inhalation: Although the volatility of this compound is not explicitly known, handling it, particularly if heated or aerosolized, could lead to inhalation of vapors or mists. Similar benzodioxole compounds are harmful if inhaled.[5]

  • Dermal Contact: Skin contact is a primary route of exposure. Some benzodioxole derivatives are harmful in contact with skin and can cause irritation.[3][5]

  • Ocular Contact: Splashes can cause serious eye irritation.[3]

  • Ingestion: Accidental ingestion of related compounds is known to be harmful.[5][6]

The core principle of our safety protocol is to establish multiple barriers to prevent exposure through these routes.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate. The selection is based on a conservative assessment of the potential hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles: Tightly fitting chemical splash goggles are required at all times.[7] Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the material under pressure.
Hand Protection Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this organic chemical.[7][8] Given that butyl rubber gloves offer good resistance to esters and organic compounds, they are also a suitable option.[9] Double Gloving: It is best practice to wear two pairs of gloves ("double gloving"), especially during procedures with a higher risk of splashes or spills.[8] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection Laboratory Coat: A flame-resistant lab coat that fastens securely is required. Ensure it has long sleeves and is fully buttoned.[7] Chemical Apron: For procedures involving larger volumes or a high likelihood of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Engineering Controls: All handling of Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] Respirator: If there is a potential for exposure to exceed established limits, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][8]
Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.

Operational Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_weigh Weigh/Measure in Fume Hood prep_spill_kit->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Standard operating procedure for handling Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate.

Step-by-Step Handling Procedures:

  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are immediately accessible. All personnel must be trained on the potential hazards and emergency procedures.[8]

  • Handling:

    • Always work within a certified chemical fume hood.[7][8]

    • Avoid the formation of dust and aerosols.[1][8]

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][2]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][2]

  • Storage: Store in a designated, secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Disposal Protocol:

All waste containing Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated items like weighing paper or pipette tips, in a dedicated, clearly labeled, and sealed container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.[7]

  • Disposal: The disposal of this chemical must be conducted through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing.[1][8] Do not discharge to sewer systems.[1][6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Flowchart

cluster_exposure Personnel Exposure cluster_spill Spill Containment spill Spill or Exposure Occurs skin_contact Skin Contact: Rinse with plenty of water spill->skin_contact eye_contact Eye Contact: Rinse with water for several minutes spill->eye_contact inhalation Inhalation: Move to fresh air spill->inhalation evacuate Evacuate Immediate Area spill->evacuate seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Waste in Sealed Container contain->collect

Caption: Emergency response plan for spills or exposure to the specified chemical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water.[2] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

  • Spill: Evacuate the area and ensure it is well-ventilated.[7] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[2]

By adhering to these protocols, researchers and scientists can handle Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • Propanoic acid, 2-methyl-, 2-phenoxyethyl ester Safety D
  • Isopropyl propionate | C6H12O2 | CID 12508 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Propanoic acid, 2-propenyl ester Safety D
  • Safety Data Sheet - Cayman Chemical. (2025, October 6).
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.). Retrieved from [Link]

  • EWG Skin Deep® | What is METHYLENEDIOXYPHENYL METHYLPROPANAL. (n.d.). Retrieved from [Link]

  • SAFETY D
  • Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]

  • 3-(Benzodioxol-5-yl)propionic acid | C10H10O4 | CID 64810 - PubChem. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE - AMG Medical. (n.d.). Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Chemical Resistance of Gloves – Quick guide. (n.d.). Retrieved from [Link]

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